molecular formula C12H16N2O2 B12075619 Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

カタログ番号: B12075619
分子量: 220.27 g/mol
InChIキー: RWDQRXUHMSGICZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H16N2O2

分子量

220.27 g/mol

IUPAC名

methyl 4-amino-3-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-10(13)11(6-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7,13H2,1H3

InChIキー

RWDQRXUHMSGICZ-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2CC2

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide: Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, ortho-phenylenediamines serve as highly privileged building blocks for the synthesis of heterocyclic pharmacophores. Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly specialized, asymmetric diamine intermediate. Its structural architecture—featuring a primary amine, a secondary amine alkylated with a cyclopropylmethyl group, and a para-positioned methyl ester—makes it an ideal precursor for synthesizing 1,5-disubstituted benzimidazoles.

The strategic inclusion of the cyclopropylmethyl moiety is not accidental. In drug design, this group is frequently utilized to strike a balance between lipophilicity and metabolic stability. Unlike straight-chain alkyl groups (e.g., butyl or propyl) which are highly susceptible to cytochrome P450-mediated aliphatic oxidation, the strained cyclopropyl ring resists degradation while occupying critical hydrophobic pockets in target proteins, such as those found in and .

Physicochemical Profiling & Quantitative Data

While the specific CAS Registry Number for this compound is not universally indexed in open-access databases—indicating its status as a proprietary, in-situ generated intermediate or custom-synthesized building block—its physicochemical parameters are strictly defined by its molecular topology. The molecular weight is calculated as 220.27 g/mol based on standard atomic weights from .

PropertyValueComputational Method / Source
Chemical Name Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoateIUPAC Nomenclature
Molecular Formula C₁₂H₁₆N₂O₂Elemental Analysis
Molecular Weight 220.27 g/mol Standard Atomic Weights
Monoisotopic Exact Mass 220.121178 DaIsotopic Mass Calculation
Topological Polar Surface Area (TPSA) 64.35 ŲFragment-based (Ester + NH₂ + NH)
Hydrogen Bond Donors 2Primary + Secondary Amine
Hydrogen Bond Acceptors 4N, N, O, O
Number of Rotatable Bonds 5Conformational Analysis
CAS Registry Number Proprietary / UnregisteredStandard Chemical Databases

Experimental Workflows: Synthesis and Validation

As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system . The following protocol details the synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate from a commercially available fluorinated precursor, ensuring that every step contains an intrinsic feedback loop to verify success.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize Methyl 4-nitro-3-[(cyclopropylmethyl)amino]benzoate.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of methyl 3-fluoro-4-nitrobenzoate in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 15.0 mmol of cyclopropylmethanamine and 20.0 mmol of anhydrous potassium carbonate (K₂CO₃).

  • Reaction Execution: Stir the mixture at 80°C under a nitrogen atmosphere for 6 hours.

    • Causality: The strong electron-withdrawing nitro group activates the ortho-fluorine, lowering the activation energy for the SNAr. K₂CO₃ acts as a mild base to scavenge the generated hydrofluoric acid (HF), driving the reaction forward without hydrolyzing the methyl ester.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The product spot will appear highly colored (deep yellow/orange) due to the establishment of a nitro-aromatic push-pull electronic system.

  • Workup: Quench with ice water to precipitate the product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Selective Catalytic Hydrogenation

Objective: Reduce the nitro group to yield the target ortho-diamine.

  • Preparation: Dissolve the intermediate (5.0 mmol) in 30 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq) under an argon blanket. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas and maintain at 1 atm (balloon pressure) at room temperature for 4 hours.

    • Causality: High pressure or elevated temperatures must be strictly avoided. The strained cyclopropyl ring is highly susceptible to hydrogenolysis (ring-opening) under harsh hydrogenation conditions. Ambient temperature and 1 atm H₂ ensure absolute chemoselectivity for the nitro group.

  • Self-Validation (LC-MS & Visual): The deep yellow color of the solution will fade to pale yellow/colorless, indicating the destruction of the nitro push-pull system. LC-MS will confirm success via a mass shift from [M+H]⁺ 251.1 (nitro) to 221.1 (amino).

  • Isolation: Filter the mixture through a Celite pad to safely remove the Pd/C catalyst. Evaporate the solvent to yield Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

SynthesisWorkflow A Methyl 3-fluoro- 4-nitrobenzoate B Methyl 4-nitro-3-[(cyclopropyl methyl)amino]benzoate A->B Cyclopropylmethanamine K2CO3, DMF, 80°C C Methyl 4-amino-3-[(cyclopropyl methyl)amino]benzoate B->C H2, Pd/C MeOH, RT D Benzimidazole Derivatives C->D Carboxylic Acid/Aldehyde Cyclization

Fig 1. Synthetic workflow for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

Downstream Pharmacological Application

Once synthesized, the ortho-diamine undergoes cyclocondensation with various aldehydes or carboxylic acids to form 1-(cyclopropylmethyl)-1H-benzimidazole-5-carboxylates. This core is a dominant structural motif in oncology, specifically in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors.

The benzimidazole core mimics the nicotinamide moiety of NAD⁺, competitively binding to the active site of PARP-1. The cyclopropylmethyl group extends into the hydrophobic accessory pocket, drastically increasing binding affinity and residence time, which ultimately leads to synthetic lethality in BRCA-mutated cancer cells.

PARPPathway DNA DNA Single-Strand Break PARP PARP-1 Recruitment & Activation DNA->PARP Detects damage Complex Trapped PARP-DNA Complex PARP->Complex Inhibitor Binding Inhibitor Benzimidazole Inhibitor (Target Compound) Inhibitor->Complex Competitive NAD+ antagonism Replication Replication Fork Collapse (Double-Strand Break) Complex->Replication Prevents DNA repair Apoptosis Cancer Cell Apoptosis Replication->Apoptosis Synthetic Lethality (BRCA mut)

Fig 2. Downstream pharmacological application: PARP-1 inhibition pathway.

References

  • Title: Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents Source: ResearchGate / Journal of Medicinal Chemistry URL: [Link]

  • Title: Benzimidazolone derivatives as bromodomain inhibitors (WO2014160873A1)
  • Title: PubChem Open Chemistry Database (Atomic Weights & Isotopic Masses) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

In-depth Technical Guide: Mechanism of Action of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in vitro

Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Valued Research Community:

Following a comprehensive search of publicly available scientific literature and chemical databases, we have determined that there is currently no available information on the mechanism of action, molecular targets, or any in vitro studies for the compound Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate .

Our commitment to providing accurate, in-depth, and scientifically validated technical guidance necessitates that our content is based on established research. As such, we are unable to generate a technical guide or whitepaper on the mechanism of action for this specific molecule at this time.

We encourage researchers who may have synthesized or are investigating this compound to publish their findings. This will contribute to the collective scientific knowledge and enable future explorations of its potential biological activities.

We will continue to monitor the scientific landscape and will revisit this topic should relevant data become available. We appreciate your understanding and remain dedicated to supporting the advancement of scientific research.

An In-depth Technical Guide to the Pharmacokinetic Profiling of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The journey of a drug candidate from initial synthesis to clinical application is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical determinant of success. This guide provides a comprehensive framework for the systematic evaluation of methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate derivatives, a novel class of compounds with therapeutic potential. We will delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), offering a strategic and experimentally robust approach to characterizing these small molecules. This document is designed to be a practical resource, blending established methodologies with expert insights to empower researchers in making data-driven decisions throughout the drug discovery and development pipeline.

Introduction: The Imperative of Early and Comprehensive Pharmacokinetic Profiling

The ultimate efficacy and safety of a therapeutic agent are inextricably linked to its pharmacokinetic profile—the dynamic journey of the drug through the body.[1][2] A compound with excellent in vitro potency can fail in later stages if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations. Early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) testing is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development.[3][4][5] By identifying and mitigating potential PK liabilities early, we can optimize chemical structures, reduce reliance on extensive animal testing, and increase the probability of clinical success.[4][5][6]

This guide focuses on a specific chemical scaffold: methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. As small molecules, these derivatives are likely to be developed for oral administration, making a deep understanding of their oral bioavailability a primary objective. The presence of an ester group, an amino group, and a cyclopropylmethyl moiety suggests several potential metabolic pathways that warrant careful investigation.

Strategic Overview of the Pharmacokinetic Profiling Cascade

A tiered and integrated approach to pharmacokinetic profiling is essential for efficient resource allocation. We begin with a battery of high-throughput in vitro assays to enable rapid screening and ranking of multiple derivatives. Promising candidates then progress to more complex in vitro and in vivo studies to build a comprehensive PK profile.

PK_Profiling_Cascade cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: In-Depth In Vitro Characterization cluster_2 Tier 3: In Vivo Pharmacokinetics T1_Solubility Aqueous Solubility T2_Caco2 Caco-2 Permeability (Efflux Assessment) T1_Solubility->T2_Caco2 T1_LogD LogD7.4 T2_PPB Plasma Protein Binding T1_LogD->T2_PPB T1_Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) T2_Metabolite_ID Metabolite Identification T1_Metabolic_Stability->T2_Metabolite_ID T1_Permeability Permeability (e.g., PAMPA) T1_Permeability->T2_Caco2 T3_Rodent_PK Rodent PK Study (IV and PO) T2_Caco2->T3_Rodent_PK T2_PPB->T3_Rodent_PK T2_CYP_Inhibition CYP450 Inhibition T3_Excretion Excretion Studies T2_Metabolite_ID->T3_Excretion T3_Bioavailability Oral Bioavailability T3_Rodent_PK->T3_Bioavailability T3_Rodent_PK->T3_Excretion T3_Tissue_Distribution Tissue Distribution T3_Rodent_PK->T3_Tissue_Distribution

Caption: A tiered approach to pharmacokinetic profiling.

Foundational In Vitro ADME Assays: A Step-by-Step Guide

Physicochemical Properties: Solubility and Lipophilicity

These fundamental properties govern a compound's ability to dissolve in physiological fluids and cross biological membranes.

  • Aqueous Solubility: Assessed using kinetic or thermodynamic methods. Poor solubility can be a major hurdle for oral absorption.

  • Lipophilicity (LogD7.4): The distribution coefficient at physiological pH is a key predictor of permeability and plasma protein binding.

Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance.[7][8] These assays are typically performed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[9][10]

Experimental Protocol: Microsomal Metabolic Stability Assay

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (0.5 mg/mL), and phosphate buffer.[7]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7][11]

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10]

Parameter Formula Description
In Vitro Half-life (t1/2) 0.693 / kTime for 50% of the compound to be metabolized. 'k' is the slope of the disappearance curve.
Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incubation / mg microsomal protein)The intrinsic ability of the liver to metabolize a drug.
Permeability: Assessing Oral Absorption Potential

For orally administered drugs, the ability to cross the intestinal epithelium is paramount. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[12][13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[14]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13][15]

    • Perform a Lucifer Yellow permeability assay to confirm the tightness of the junctions.[13]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time (e.g., 2 hours).[16] This represents drug absorption.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.[16] This assesses active efflux.

  • Analysis:

    • Quantify the compound concentration in the donor and receiver compartments at the end of the incubation period using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]

Papp (A-B) (10-6 cm/s) Predicted Human Absorption
< 1Low
1 - 10Moderate
> 10High
Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.[17][18] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting PK data.[19] Rapid equilibrium dialysis (RED) is a widely used and reliable method.[18][20]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation:

    • Use a commercially available RED device with inserts containing a semi-permeable membrane (8 kDa MWCO).

  • Incubation:

    • Add plasma (e.g., human, rat) spiked with the test compound (e.g., 1 µM) to one chamber of the insert.[18][20]

    • Add phosphate-buffered saline (PBS) to the other chamber.

    • Incubate the plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium.[18]

  • Sample Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.[18]

    • Precipitate proteins with a cold organic solvent containing an internal standard.

    • Quantify the drug concentration in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies provide the definitive assessment of a drug's behavior in a living system.[1][2][21] Rodent models, typically rats or mice, are used in early preclinical development.[2][22]

InVivo_PK_Workflow cluster_0 Study Preparation cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis and Interpretation Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) IV_Dosing Intravenous (IV) Dosing (e.g., Tail Vein) Animal_Acclimation->IV_Dosing PO_Dosing Oral (PO) Dosing (e.g., Gavage) Animal_Acclimation->PO_Dosing Dose_Formulation Dose Formulation (IV and PO) Dose_Formulation->IV_Dosing Dose_Formulation->PO_Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein, Cardiac Puncture) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Isolation Plasma Isolation (Centrifugation) Blood_Sampling->Plasma_Isolation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Isolation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculate PK Parameters (AUC, Cmax, T1/2, CL, Vd, F) PK_Modeling->Parameter_Calculation

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.[23]

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[23]

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method. The method must be validated according to FDA guidelines for accuracy, precision, selectivity, and stability.[24][25][26][27]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[28]

PK Parameter Description
Cmax Maximum observed plasma concentration (PO)
Tmax Time to reach Cmax (PO)
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance (rate of drug removal from the body)
Vd Volume of distribution (apparent volume into which the drug distributes)
F (%) Absolute oral bioavailability = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of all pharmacokinetic data hinges on the robustness of the bioanalytical method used for quantification. All LC-MS/MS methods must be validated according to regulatory guidelines.[24][25][27]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[26]

  • Calibration Curve: A minimum of 6-8 non-zero standards covering the expected concentration range.[24]

  • Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the LLOQ).[27]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[29]

  • Stability: Analyte stability under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[26]

Conclusion: Synthesizing a Comprehensive Profile for Lead Optimization

By systematically applying the in vitro and in vivo assays described in this guide, researchers can build a comprehensive pharmacokinetic profile for each methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate derivative. This data-rich approach allows for:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis: Correlating chemical modifications with changes in ADME properties to guide medicinal chemistry efforts.

  • In Vitro-In Vivo Correlation (IVIVC): Using in vitro data to predict in vivo outcomes, thereby refining compound selection and reducing animal studies.

  • Human Dose Prediction: Employing physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data and predict human pharmacokinetics.[3][4]

Ultimately, this rigorous and integrated pharmacokinetic profiling strategy will enable the selection of drug candidates with the highest probability of success, accelerating the development of novel therapeutics.

References

  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (URL: )
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
  • In Vitro ADME - Selvita. (URL: )
  • Rodent In Vivo PK Service - Cre
  • Microsomal Stability Assay Protocol - AxisPharm. (URL: )
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (URL: )
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])

  • Plasma Protein Binding Assay - Visikol. (URL: [Link])

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers - Springer. (URL: [Link])

  • Caco2 assay protocol. (URL: [Link])

  • In Vitro ADME Assays and Services - Charles River Laboratories. (URL: [Link])

  • In Vitro ADME Assays - PharmaLegacy. (URL: [Link])

  • Caco-2 Permeability Assay - Domainex. (URL: [Link])

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (URL: [Link])

  • Murine Pharmacokinetic Studies - PMC - NIH. (URL: [Link])

  • Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (URL: [Link])

  • In-vitro plasma protein binding | Protocols.io. (URL: [Link])

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (URL: [Link])

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (URL: [Link])

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics | Labcorp. (URL: [Link])

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. (URL: [Link])

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry - FDA. (URL: [Link])

  • Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies - PMC. (URL: [Link])

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (URL: [Link])

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (URL: [Link])

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - MDPI. (URL: [Link])

Sources

Comprehensive Toxicity Profile and Technical Guide for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Pharmacological Relevance

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly specialized ortho-phenylenediamine intermediate. In modern medicinal chemistry, it serves as the critical convergence point for the synthesis of 1-(cyclopropylmethyl)-1H-benzimidazole-5-carboxylate scaffolds.

This privileged pharmacophore is the structural foundation for several advanced therapeutics. Notably, it is utilized in the synthesis of highly selective EP4 receptor antagonists (e.g., BAY 1316957) investigated for endometriosis and immuno-oncology[1]. Furthermore, cyclization of this scaffold yields dihydropyrazino-benzimidazolones, which act as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2), offering novel therapeutic avenues for migraine and psychiatric disorders[2].

Because this intermediate is synthesized for immediate downstream cyclization, empirical in vivo toxicological data is limited. This whitepaper establishes a rigorous predictive toxicity profile using read-across methodology from its direct unalkylated analog, methyl 3,4-diaminobenzoate, alongside self-validating synthesis protocols designed for maximum safety and yield.

Predictive Toxicity Profile & Read-Across Analysis

Aromatic diamines present specific, well-documented toxicological challenges. By utilizing Structure-Activity Relationship (SAR) read-across from methyl 3,4-diaminobenzoate, we can accurately predict the hazard profile of the cyclopropylmethyl-alkylated derivative.

Metabolic Activation and Genotoxicity

Like most electron-rich aromatic amines, this compound carries an Ashby-Tennant structural alert for mutagenicity. The primary mechanism of toxicity involves hepatic N-hydroxylation mediated by CYP1A2 and CYP3A4. Subsequent Phase II esterification (via sulfotransferases or N-acetyltransferases) creates an unstable intermediate that rapidly degrades into a highly reactive nitrenium ion. This electrophile readily forms covalent adducts with DNA, leading to genotoxicity.

Furthermore, oxidation of the N-hydroxy metabolite within erythrocytes can precipitate methemoglobinemia, a life-threatening condition where the oxygen-carrying capacity of hemoglobin is severely compromised.

G A Target Diamine Core B Hepatic CYP450 (N-Hydroxylation) A->B C N-Hydroxy Arylamine B->C D RBC Oxidation C->D F Phase II Esterification C->F E Methemoglobinemia D->E G Nitrenium Ion F->G H DNA Adducts G->H

Fig 1: Proposed metabolic activation pathway for aromatic diamines.

N-Nitrosamine Formation Risk

A critical regulatory consideration is the presence of the secondary amine at the 3-position. Secondary amines are highly susceptible to N-nitrosation if exposed to nitrites or nitrogen oxides during downstream processing. Under the latest EMA guidelines, the formation of complex N-nitrosamines requires stringent control strategies to ensure impurities remain below the Acceptable Intake (AI) limits[3].

Material Safety Data Sheet (MSDS) Core Elements

The following safety parameters are derived via QSAR and read-across from methyl 3,4-diaminobenzoate.

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Appearance Pale off-white to light brown powder
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in H2O
LogP (Predicted) ~2.4
pKa (Conjugate Acid) ~4.5 (Primary amine), ~5.2 (Secondary amine)
Table 2: GHS Hazard Classifications
Hazard ClassCategoryH-StatementSignal Word
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedDanger
Skin Sensitization Category 1H317: May cause allergic skin reactionWarning
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defectsWarning
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effects-

Handling & PPE: Handling requires a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloving recommended), a P100/N95 particulate respirator, and chemical splash goggles.

Self-Validating Synthesis & Handling Protocols

To ensure reproducibility and safety, the synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate must follow a strict, self-validating workflow.

G A Methyl 3-fluoro- 4-nitrobenzoate C Methyl 3-[(cyclopropylmethyl)amino]- 4-nitrobenzoate A->C SNAr (K2CO3, DMF) B Cyclopropylmethylamine B->C E Methyl 4-amino-3- [(cyclopropylmethyl)amino]benzoate C->E Reduction (MeOH) D H2 (1 atm), Pd/C D->E

Fig 2: Chemoselective synthesis workflow of the target diamine intermediate.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Protocol:

  • Dissolve 1.0 eq of methyl 3-fluoro-4-nitrobenzoate in anhydrous DMF (0.5 M).

  • Add 2.0 eq of anhydrous K₂CO₃, followed by 1.2 eq of cyclopropylmethylamine.

  • Stir at 60 °C for 4 hours.

  • Quench with ice water to precipitate the product. Filter and wash with cold water.

Expertise & Causality: Fluorine is utilized as the leaving group rather than chlorine. Despite the stronger C-F bond, the extreme electronegativity of fluorine highly polarizes the ipso-carbon, drastically lowering the activation energy for nucleophilic attack by the amine. Self-Validation Checkpoint: The starting material is pale, but the resulting nitro-amine intermediate is intensely yellow/orange. This visual shift confirms the push-pull extended conjugation of the newly installed amine electron pair into the nitro group. LC-MS will confirm an [M+H]⁺ of 251.1.

Step 2: Chemoselective Catalytic Hydrogenation

Protocol:

  • Dissolve the yellow intermediate from Step 1 in a 1:1 mixture of MeOH/THF.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with Argon, then introduce H₂ gas via a balloon (strictly 1 atm).

  • Stir vigorously at room temperature for 6 hours.

  • Filter through a pad of Celite under an Argon blanket to remove the catalyst. Concentrate in vacuo.

Expertise & Causality: The choice of strictly 1 atm H₂ pressure is critical. Cyclopropane rings are highly strained; at elevated pressures (>3 atm), Pd-catalyzed hydrogenolysis (ring-opening) occurs, yielding an unwanted N-isobutyl impurity that will ruin downstream target affinity[1]. Self-Validation Checkpoint: The intense yellow color of the solution will completely dissipate into a pale off-white color as the nitro group is reduced. Hydrogen uptake will cease at exactly 3 molar equivalents. LC-MS will confirm an [M+H]⁺ of 221.1.

Storage and Oxidative Degradation

Expertise & Causality: Ortho-phenylenediamines are highly electron-rich and rapidly auto-oxidize in the presence of atmospheric oxygen to form intractable, highly colored quinoxaline oligomers. Self-Validation Checkpoint: If the isolated off-white powder begins to rapidly darken to purple or black, oxidative degradation has occurred. The intermediate must be used immediately in the subsequent benzimidazole cyclization step or stored under strictly anaerobic conditions (Argon atmosphere) at -20 °C.

References

  • [1] Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis. Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01726

  • Methyl 3,4-diaminobenzoate (CAS 36692-49-6) Safety Data Sheet. Sigma-Aldrich / Thermo Fisher Scientific. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/705985

  • [2] Fragment-Based Optimization of Dihydropyrazino-Benzimidazolones as Metabotropic Glutamate Receptor-2 Positive Allosteric Modulators against Migraine. Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00435

  • [3] Appendix 1: Acceptable intakes established for N-nitrosamines. European Medicines Agency (EMA) Public Health Guidelines. URL: https://www.ema.europa.eu/en/human-regulatory-overview/public-health-threats/nitrosamine-impurities

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. In the absence of direct empirical data for this specific molecule, this document outlines a rational, hypothesis-driven approach to identifying a putative receptor target and presents detailed methodologies for quantifying its binding affinity. By analyzing the structural motifs of the compound—the 4-aminobenzoate core and the N-cyclopropylmethyl substituent—we postulate a potential interaction with the dopamine D2 receptor, a G-protein coupled receptor (GPCR) of significant therapeutic relevance. This guide offers a deep dive into the theoretical underpinnings and practical execution of radioligand binding assays, a gold-standard technique for this purpose. Furthermore, it provides insights into alternative technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and contextualizes the binding data by illustrating the associated dopamine D2 receptor signaling pathway. The protocols and workflows herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.

Introduction to Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a synthetic organic compound characterized by a substituted benzene ring. Its structure comprises a methyl ester of 4-aminobenzoic acid, with a cyclopropylmethylamino group at the 3-position. The 4-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents.[1][2] The cyclopropylmethyl moiety is also of significant interest in drug design, as it can impart conformational rigidity and influence metabolic stability and receptor interaction.[3][4] The unique combination of these functional groups suggests that Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate may possess specific biological activity, warranting a thorough investigation of its pharmacological profile, beginning with its receptor binding affinity.

Hypothesized Receptor Target: The Dopamine D2 Receptor

A critical first step in characterizing a novel compound is to identify its molecular target. Based on a structure-activity relationship (SAR) analysis of existing molecules, we can formulate a strong hypothesis for the putative receptor target of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

Rationale for Target Selection

The chemical architecture of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate shares key features with known ligands of aminergic G-protein coupled receptors, particularly the dopamine and serotonin receptor families.

  • The 4-Aminobenzoate Core: Derivatives of 4-aminobenzoic acid are known to interact with a range of biological targets. For instance, procainamide, a 4-aminobenzamide derivative, is a known sodium channel blocker.[5][6][7] More broadly, the substituted aniline motif is a common feature in ligands for various GPCRs.

  • The N-Cyclopropylmethyl Group: This substituent is a well-established pharmacophore in ligands targeting dopamine receptors. Notably, derivatives of 2-phenylcyclopropylmethylamine have been identified as potent partial agonists of the dopamine D2 receptor.[8][9] Furthermore, bivalent ligands incorporating a trans-cyclopropylmethyl linker have shown selectivity and allosteric modulation of the dopamine D3 receptor.[10] The cyclopropyl group's conformational constraint and electronic properties can significantly enhance binding affinity and selectivity for these receptors.

Given the presence of both the aromatic amine and the N-cyclopropylmethyl group, a compelling hypothesis is that Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a ligand for the dopamine D2 receptor . This hypothesis provides a solid foundation for designing and executing targeted binding affinity studies.

Methodology for Determining Receptor Binding Affinity

Several robust techniques are available to quantify the interaction between a ligand and its receptor. The choice of method depends on factors such as the nature of the receptor, the availability of reagents, and the specific information required.

  • Radioligand Binding Assays: This is a highly sensitive and widely used technique for studying receptor-ligand interactions, particularly for GPCRs. It involves the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound is determined by its ability to compete with the radioligand for binding to the receptor.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand (or vice versa). It provides real-time kinetic data on association and dissociation rates, from which the binding affinity can be calculated.[11][12][13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of two molecules in solution. It is a label-free method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

For the purpose of this guide, we will provide a detailed protocol for the Radioligand Binding Assay , as it is a foundational and highly sensitive method for characterizing the binding of small molecules to GPCRs like the dopamine D2 receptor.

Detailed Experimental Protocol: Radioligand Competition Binding Assay for the Dopamine D2 Receptor

This protocol describes the steps to determine the inhibitory constant (Ki) of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate for the human dopamine D2 receptor.

Materials and Reagents
Component Description/Supplier Purpose
Receptor Source Membranes from HEK293 cells stably expressing the human dopamine D2 receptor (e.g., PerkinElmer, MilliporeSigma)Provides the target receptor
Radioligand [³H]Spiperone or [³H]Raclopride (Specific Activity: ~70-90 Ci/mmol)High-affinity radiolabeled antagonist for the D2 receptor
Test Compound Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoateThe compound whose binding affinity is to be determined
Non-specific Binding Control Haloperidol or Butaclamol (10 µM final concentration)A high-affinity D2 antagonist to determine non-specific binding
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4Provides a stable environment for the binding reaction
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Used to wash away unbound radioligand
Filtration Apparatus 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C)To separate bound from unbound radioligand
Scintillation Cocktail (e.g., Ultima Gold™, PerkinElmer)For detection of the radioactive signal
Scintillation Counter (e.g., MicroBeta²®, PerkinElmer)To quantify the radioactivity
Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_reagents Add Reagents to 96-well Plate: - Receptor Membranes - Radioligand - Test Compound/Buffer/NSB Control prep_membranes->add_reagents prep_ligands Prepare Ligand Solutions prep_ligands->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Quantify Radioactivity scintillation->counting calc_binding Calculate Specific Binding counting->calc_binding gen_curve Generate Competition Curve calc_binding->gen_curve calc_ki Calculate IC50 and Ki gen_curve->calc_ki

Figure 1: Experimental workflow for the radioligand competition binding assay.
Step-by-Step Procedure
  • Preparation of Reagents:

    • Thaw the frozen receptor membrane preparation on ice. Homogenize briefly and dilute in assay buffer to the desired protein concentration (typically 10-50 µg protein per well).

    • Prepare serial dilutions of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a concentration that is approximately equal to its Kd for the D2 receptor (e.g., 0.1-1.0 nM for [³H]Spiperone).

    • Prepare the non-specific binding control (e.g., 10 µM Haloperidol).

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add receptor membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and the non-specific binding control.

    • Test Compound Wells: Add receptor membranes, radioligand, and the corresponding dilution of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

    • The final assay volume is typically 200-250 µL. Perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat and place it in a scintillation vial or a sample bag with scintillation cocktail.

    • Allow the samples to equilibrate in the dark for at least 4 hours.

    • Quantify the radioactivity (in counts per minute, CPM) in each sample using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The resulting curve should be sigmoidal.

  • Determine IC50:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Inhibitory Constant (Ki):

    • The Ki is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration used. It is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher binding affinity of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate for the dopamine D2 receptor.

Associated Signaling Pathway: Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. This initiates a signaling cascade that ultimately modulates neuronal excitability.

d2_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (e.g., K+) G_protein->Ion_channel Modulates (Gβγ) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylation of targets Ion_channel->Cellular_Response Hyperpolarization Dopamine Dopamine (Agonist) Dopamine->D2R Binds

Figure 2: Simplified signaling pathway of the dopamine D2 receptor.

Activation of the D2 receptor leads to:

  • Inhibition of adenylate cyclase: The Gαi subunit dissociates and inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[9]

  • Modulation of ion channels: The Gβγ subunit can directly interact with and modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in neuronal excitability.

Understanding this signaling pathway is crucial for interpreting the functional consequences of the binding of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate to the D2 receptor.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded approach to determining the receptor binding affinity of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. By leveraging structure-activity relationships of similar compounds, we have formulated a testable hypothesis that this molecule may target the dopamine D2 receptor. The detailed protocol for the radioligand binding assay offers a robust and sensitive method for quantifying this interaction. The elucidation of a compound's binding affinity is a foundational step in the drug discovery process, providing critical information for lead optimization and the subsequent investigation of its functional activity and therapeutic potential. The methodologies and principles outlined in this guide are intended to empower researchers to rigorously characterize this and other novel chemical entities.

References

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). [Link]

  • Clinical pharmacology and antiarrhythmic efficacy of N-acetylprocainamide. [Link]

  • Procainamide/N-acetyl Procainamide. In: Murphy JE. eds. Applied Clinical Pharmacokinetics, 3e. McGraw Hill; 2017. [Link]

  • Procainamide in ACLS. [Link]

  • Ten Eick, R.E., and Hoffman, B.F. Procainamide. StatPearls Publishing; 2023. [Link]

  • Procainamide. Wikipedia. [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. [Link]

  • Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. [Link]

  • Design and synthesis of new potent 5-HT7 receptor ligands as a candidate for the treatment of central nervous system diseases. [Link]

  • Metabolism of cyclopropyl groups. [Link]

  • Design and synthesis of novel series of 5-HT6 receptor ligands having indole, a central aromatic core and 1-amino-4 methyl piperazine as a positive ionizable group. [Link]

  • Design and synthesis of novel ligands for the 5-HT3 and the 5-HT4 receptor. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • Biacore SPR for small-molecule discovery. [Link]

  • Synthesis and functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. [Link]

  • Structure-activity Relationships Among Derivatives of Dicarboxylic Acid Esters of Tropine. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. [Link]

  • Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

Unlocking the Pharmacological Potential of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate: From Synthetic Precursor to EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context and Scaffold Rationale

In modern rational drug design, the evaluation of a compound's biological activity often begins not with the final drug, but with the architectural integrity of its precursors. Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly specialized ortho-diamine scaffold. While it exhibits negligible direct biological activity in isolation, it is the critical pharmacophore building block for synthesizing potent, selective benzimidazole-based antagonists of the Prostaglandin E2 Receptor Subtype 4 (EP4-R) [1].

As detailed in foundational medicinal chemistry literature from [1], derivatives of this precursor—most notably the clinical candidate BAY 1316957 —are utilized to block hormone-dependent inflammatory pathways associated with endometriosis and chronic pelvic pain.

Deconstructing the Precursor's Causality

Every functional group on this precursor serves a deterministic role in the final biological interaction:

  • The ortho-Diamine Core: Facilitates the cyclization into a rigid benzimidazole ring. This ring acts as a planar hinge, orienting the subsequent functional groups into the exact spatial geometry required by the EP4 receptor's binding pocket.

  • The Cyclopropylmethyl Group: Unlike simple linear alkyl chains, the cyclopropyl ring provides a rigid, bulky lipophilicity. Upon binding to EP4-R, this moiety displaces high-energy water molecules from a specific hydrophobic sub-pocket, driving a massive entropic gain that exponentially increases binding affinity.

  • The Methyl Ester: Acts as a synthetic protecting group during harsh cyclization conditions. Post-synthesis, it is saponified into a free carboxylic acid, which is an absolute requirement for forming a critical salt bridge with the Arg316 residue in the EP4 receptor.

Biological Target: The EP4 Receptor Pathway

The EP4 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Under pathological conditions like endometriosis, elevated Prostaglandin E2 (PGE2) binds to EP4, triggering the Gs-alpha subunit to stimulate adenylyl cyclase (AC). This results in the accumulation of intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA), driving nociceptive (pain) and inflammatory signaling.

By converting our diamine precursor into a benzimidazole derivative, we create a competitive antagonist that occupies the PGE2 binding site, halting this cascade.

EP4_Pathway PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (Gs-coupled GPCR) PGE2->EP4 Activates Antagonist Benzimidazole Derivative (Antagonist) Antagonist->EP4 Competitively Blocks AC Adenylyl Cyclase EP4->AC Gs-alpha subunit cAMP cAMP Accumulation AC->cAMP ATP to cAMP

Fig 1. PGE2/EP4 signaling pathway and the mechanism of benzimidazole-mediated competitive antagonism.

Experimental Workflow & Self-Validating Protocols

To evaluate the biological potential of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, it must first be assembled into its active benzimidazole form, followed by rigorous in vitro functional screening.

Workflow Precursor Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (Inactive Scaffold) Synthesis Cyclization & Saponification (Pharmacophore Assembly) Precursor->Synthesis Chemical Derivatization Derivative Active EP4 Antagonist (e.g., BAY 1316957) Synthesis->Derivative Yields Assay1 HTRF cAMP Assay (Functional Readout) Derivative->Assay1 Screened via Assay2 Radioligand Binding (Target Affinity) Derivative->Assay2 Screened via Data Pharmacological Profiling (IC50, Ki, Schild Analysis) Assay1->Data Validates Assay2->Data Validates

Fig 2. Experimental workflow from inactive diamine precursor to validated EP4 receptor antagonist.

Protocol A: Synthesis of the Active Benzimidazole Core

This protocol transforms the inactive precursor into a biologically testable entity.

  • Imine Condensation & Cyclization: React Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (1 eq) with a substituted carbazole-3-carbaldehyde (1 eq) in N,N-dimethylformamide (DMF), utilizing sodium metabisulfite as an oxidant.

    • Causality: The primary amine forms an imine with the aldehyde, which undergoes intramolecular nucleophilic attack by the secondary amine. The oxidant drives rearomatization to lock the rigid benzimidazole core.

    • Self-Validation Step: Monitor reaction progression via LC-MS. The reaction is only considered complete when the precursor mass (m/z 221) is entirely depleted, preventing unreacted diamine from interfering with biological assays.

  • Saponification of the Prodrug Ester: Dissolve the isolated intermediate in ethanol and treat with 1.0 M NaOH at 80 °C for 20 hours. Acidify to pH 2 using 1 M HCl.

    • Causality: Cleaves the methyl ester to reveal the free carboxylic acid, which is the essential pharmacophore for the Arg316 salt bridge.

    • Self-Validation Step: Confirm >95% purity of the precipitate via 1 H-NMR and analytical HPLC. Impurities <5% are mandatory to ensure that subsequent IC 50​ values are not skewed by residual salts or unreacted intermediates.

Protocol B: In Vitro cAMP HTRF Assay (Functional Antagonism)

This protocol measures the derivative's ability to block PGE2-induced cAMP production.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human EP4 receptor.

    • Causality: CHO-K1 cells lack endogenous EP4 receptors, providing a zero-noise background where all cAMP signaling is strictly dependent on the transfected human EP4-R.

    • Self-Validation Step: Assess cell viability using Trypan Blue exclusion. Viability must be >95%; dead cells release non-specific proteases and fail to synthesize cAMP, which artificially compresses the assay's dynamic range.

  • Compound Incubation: Pre-incubate cells with serial dilutions of the synthesized benzimidazole for 30 minutes, followed by the addition of PGE2 at its predetermined EC 80​ concentration.

    • Causality: Pre-incubation allows the antagonist to achieve equilibrium binding in the receptor pocket before the agonist initiates the rapid Gs-coupled signaling cascade.

    • Self-Validation Step: Include a known reference antagonist (e.g., L-161,982) on every plate. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6, indicating excellent separation between positive and negative controls.

  • Lysis and Ratiometric Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and an anti-cAMP Cryptate conjugate.

    • Causality: Endogenous cAMP produced by the cells competes with the d2-cAMP for binding to the Cryptate. Higher cellular cAMP results in lower FRET signal.

    • Self-Validation Step: Measure fluorescence emission at both 665 nm and 620 nm. Utilizing the 665/620 ratiometric readout internally corrects for well-to-well variations in cell volume and eliminates false positives caused by compound auto-fluorescence.

Quantitative Data Analysis

The table below illustrates the dramatic shift in biological activity as the raw precursor is chemically matured into a target-specific drug candidate. Data reflects standard in vitro profiling against the hEP4 receptor[1][2].

Compound StageChemical EntityhEP4-R IC 50​ (nM)Efficacy ProfileMechanistic Rationale
Precursor Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate> 10,000Inactive BaselineLacks the extended aromatic geometry and the free carboxylic acid required for target engagement.
Intermediate Ester-protected Benzimidazole~ 450Weak AntagonistThe hydrophobic core is assembled, but the ester group sterically blocks the critical ionic interaction with Arg316.
Final Drug Candidate BAY 1316957 (Free Carboxylic Acid)15.3Full AntagonistOptimal target fit; the free acid securely engages Arg316, while the cyclopropylmethyl group perfectly fills the hydrophobic sub-pocket.

Conclusion

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a masterclass in precursor design. While it possesses no inherent pharmacological activity, its highly specific functionalization—combining an ortho-diamine for rigid cyclization, a cyclopropylmethyl group for entropic hydrophobic binding, and a protected ester for salt-bridge formation—makes it an indispensable tool for medicinal chemists. Through precise synthetic assembly and rigorous, self-validating HTRF screening, this precursor is the foundational stepping stone to discovering highly potent EP4 receptor antagonists for the treatment of inflammatory pain disorders.

References

  • Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis Source: Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a bespoke chemical entity with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its structure, featuring a substituted phenylenediamine core, offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry. This document provides a comprehensive, step-by-step guide to a plausible and efficient two-step synthesis of this target molecule, commencing from the readily available starting material, Methyl 4-amino-3-nitrobenzoate.

The synthetic strategy hinges on two well-established and reliable chemical transformations: the reduction of an aromatic nitro group, followed by the selective introduction of a cyclopropylmethyl moiety via reductive amination. This approach has been designed to maximize yield and purity while utilizing standard laboratory techniques and reagents.

Overall Synthetic Scheme

The proposed synthesis is a two-step process, as illustrated below:

Overall_Synthetic_Scheme Start Methyl 4-amino-3-nitrobenzoate Intermediate Methyl 4-amino-3-aminobenzoate Start->Intermediate Step 1: Nitro Reduction (H₂, Pd/C) Final Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate Intermediate->Final Step 2: Reductive Amination (Cyclopropanecarboxaldehyde, reductant)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 4-amino-3-aminobenzoate (Intermediate)

This initial step focuses on the reduction of the nitro group of Methyl 4-amino-3-nitrobenzoate to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, typically affording high yields of the desired product.[1]

Reaction Scheme: Step 1

Caption: Reduction of Methyl 4-amino-3-nitrobenzoate.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 4-amino-3-nitrobenzoate196.1610.0 g50.98
10% Palladium on Carbon (Pd/C)N/A500 mg (5 wt%)N/A
Methanol (MeOH), anhydrous32.04200 mLN/A
Celite®N/A~10 gN/A
Hydrogen (H₂) gas2.021 atm (balloon)Excess

Procedure:

  • To a 500 mL two-neck round-bottom flask, add Methyl 4-amino-3-nitrobenzoate (10.0 g, 50.98 mmol) and methanol (200 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add 10% Palladium on Carbon (500 mg) to the solution under a gentle stream of nitrogen. Caution: Pd/C is flammable, especially when dry and in the presence of organic solvents.

  • Seal the flask with a septum, and purge the flask with nitrogen gas for 5 minutes.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, purge the flask with nitrogen gas for 10 minutes to remove all traces of hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield Methyl 4-amino-3-aminobenzoate as a solid. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Expected Yield: 90-95%

Characterization (Predicted):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.24 (d, J = 1.9 Hz, 1H), 6.98 (dd, J = 8.2, 1.9 Hz, 1H), 6.65 (d, J = 8.2 Hz, 1H), 5.58 (s, 2H, -NH₂), 4.81 (s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5, 142.1, 135.8, 123.9, 117.2, 116.9, 112.4, 51.3.

  • MS (ESI+): m/z = 167.1 [M+H]⁺.

Part 2: Synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (Final Product)

This step involves the selective N-alkylation of the 3-amino group of the intermediate via reductive amination. This method is generally preferred over direct alkylation with a halide to avoid potential over-alkylation.[2] The reaction proceeds through the in-situ formation of an imine between the more nucleophilic 3-amino group and cyclopropanecarboxaldehyde, followed by reduction.

Reaction Scheme: Step 2

Synthetic_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product s1_start Dissolve Methyl 4-amino-3-nitrobenzoate in MeOH s1_cat Add 10% Pd/C s1_start->s1_cat s1_h2 Hydrogenate under H₂ atmosphere s1_cat->s1_h2 s1_filter Filter through Celite® s1_h2->s1_filter s1_conc Concentrate in vacuo s1_filter->s1_conc s1_prod Methyl 4-amino-3-aminobenzoate s1_conc->s1_prod s2_start Dissolve intermediate in DCM s1_prod->s2_start Use in next step s2_add Add Cyclopropanecarboxaldehyde and Acetic Acid s2_start->s2_add s2_reduce Add NaBH(OAc)₃ s2_add->s2_reduce s2_quench Quench with NaHCO₃ (aq) s2_reduce->s2_quench s2_extract Extract with DCM s2_quench->s2_extract s2_dry Dry, Filter, Concentrate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_prod Final Product s2_purify->s2_prod

Sources

Application Notes and Protocol for the Dissolution of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a compound of interest in various research and drug development applications. The accurate and reproducible preparation of stock solutions is a critical first step in any experimental workflow to ensure the integrity and validity of the results. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in biological research due to its ability to dissolve a broad range of both polar and nonpolar compounds. However, improper dissolution techniques can lead to issues such as incomplete solubilization, precipitation, and compound degradation, all of which can significantly impact experimental outcomes.

This document provides a detailed protocol for the dissolution of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in DMSO. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the scientific reasoning behind each procedural choice, ensuring a robust and self-validating system for your research endeavors.

Compound Data Summary

The following table summarizes key information for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate and the recommended parameters for its dissolution in DMSO. It is imperative to always consult the Certificate of Analysis (CoA) for lot-specific details.

ParameterValue/RecommendationRationale & Key Considerations
Compound Name Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoateN/A
CAS Number 1544857-15-9Ensures correct compound identification.[1]
Molecular Weight To be determined from CoAEssential for accurate molarity calculations.
Purity To be determined from CoAPurity should be factored into mass calculations for high accuracy.
Appearance Typically a solidVisual inspection upon receipt is recommended.
Recommended Solvent High-purity, anhydrous DMSODMSO is an excellent solvent for a wide range of organic molecules. Anhydrous grade is crucial to prevent hydrolysis of the compound, especially the ester group, and to ensure stability.[2]
Recommended Stock Concentration 10-50 mMThis range is a common starting point for many biological assays and allows for subsequent serial dilutions while keeping the final DMSO concentration low.[3]
Solubility in DMSO To be empirically determinedIt is crucial to perform a small-scale solubility test before preparing a large batch. Gentle warming and sonication can aid dissolution.[3][4]
Storage of Stock Solution -20°C or -80°C in small, single-use aliquotsAliquoting minimizes freeze-thaw cycles which can lead to compound degradation.[3][5] Storage at lower temperatures enhances long-term stability.[5]

Experimental Protocol

This protocol outlines the preparation of a 10 mM stock solution of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials and Equipment
  • Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-blocking microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Pre-Preparation and Calculations
  • Determine the Required Mass: To prepare a 10 mM stock solution, the required mass of the compound must be calculated using the following formula:

    Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    Example Calculation (assuming a hypothetical Molecular Weight of 234.3 g/mol and a desired volume of 1 mL):

    Mass (g) = 0.010 mol/L x 0.001 L x 234.3 g/mol = 0.002343 g = 2.343 mg

Dissolution Procedure
  • Equilibration: Allow the vial of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate and the sealed container of anhydrous DMSO to equilibrate to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture into the containers, which is particularly important for the hygroscopic DMSO.[2]

  • Weighing the Compound: In a well-ventilated area, preferably a chemical fume hood, accurately weigh the calculated mass of the compound using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a sterile, appropriately labeled amber microcentrifuge tube or vial. The use of amber or light-blocking containers is a precautionary measure to protect the compound from potential light-induced degradation.

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Initial Dissolution: Securely cap the tube and vortex the solution for 1-2 minutes.[3][4] A thorough visual inspection against a light source should be performed to check for any undissolved particulates.

  • Aiding Dissolution (if necessary): If the compound is not fully dissolved after vortexing, the following steps can be taken:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[4] Sonication uses ultrasonic waves to agitate the solvent and break down solute particles, facilitating dissolution.

    • Gentle Warming: If sonication is insufficient, gently warm the solution in a water bath at a temperature not exceeding 37°C for 10-15 minutes.[3][8] It is critical to use gentle heat as excessive temperatures can lead to the degradation of thermally sensitive compounds.

    • Post-Warming/Sonication: After warming or sonication, vortex the solution again for 1 minute and visually inspect for complete dissolution. Ensure the solution is clear and free of any visible particles.

Storage and Handling
  • Aliquoting: Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3][5] This practice is a cornerstone of maintaining the integrity of the stock solution by minimizing the number of freeze-thaw cycles, which can significantly impact compound stability.[9]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3][5] The lower temperature is generally preferred for enhanced stability over extended periods.

  • Use: When ready to use, thaw a single aliquot at room temperature. Any unused portion of the thawed aliquot should ideally be discarded to ensure the highest quality for subsequent experiments.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the protocol, emphasizing the decision-making process based on the dissolution outcome.

Dissolution_Protocol Workflow for Dissolving Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start calc Calculate Required Mass and Volume start->calc weigh Weigh Compound calc->weigh transfer Transfer to Vial weigh->transfer add_dmso Add Anhydrous DMSO transfer->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect sonicate Sonicate for 5-10 minutes inspect->sonicate Particulates Remain aliquot Aliquot into Single-Use Vials inspect->aliquot Completely Dissolved warm Gently Warm (≤37°C) sonicate->warm re_inspect Re-inspect warm->re_inspect re_inspect->warm Particulates Remain (Repeat or Re-evaluate) re_inspect->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing a stock solution in DMSO.

Trustworthiness and Self-Validation

The integrity of your experimental data relies heavily on the quality of your reagents. This protocol incorporates self-validating steps to ensure the reliability of your stock solution:

  • Visual Inspection: The repeated emphasis on visual inspection is a simple yet critical quality control step. A clear solution, free of precipitates, is the primary indicator of successful dissolution.

  • Small-Scale Testing: Before committing a large quantity of a precious compound, it is prudent to perform a small-scale solubility test to determine the optimal dissolution conditions.

  • Vehicle Controls: In all subsequent biological assays, it is imperative to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.[4] This accounts for any potential effects of the solvent on the biological system.

  • Avoiding Freeze-Thaw Cycles: The practice of aliquoting is a proactive measure to prevent the potential for compound degradation and precipitation that can occur with repeated temperature fluctuations.[9]

By adhering to this detailed protocol and understanding the rationale behind each step, researchers can confidently prepare stock solutions of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate that are accurate, stable, and suitable for a wide range of scientific applications.

References

  • NextSDS. (n.d.). methyl 4-[(R)-amino(cyclopropyl)methyl]benzoate hydrochloride. Retrieved from [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ChemBK. (2024). methyl 4-aminobenzoate. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-amino-3-(methylamino)benzoate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4518-10-9,METHYL 3-AMINOBENZOATE. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Royal Society of Chemistry. (n.d.). The role of solvent in the self-assembly of m-aminobenzoic acid: a density functional theory and molecular dynamics study. Retrieved from [Link]

  • Reddit. (2023). Storing reactive dye at lower temperatures than manufacturer-recommended?. [Link]

  • PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

  • PubMed. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

Sources

HPLC method development for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Abstract

This document provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for purity, stability, and assay testing of this and structurally similar compounds.

Introduction: Analyte Properties and Chromatographic Strategy

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a substituted aromatic amine and benzoate ester. Its structure presents specific challenges and opportunities for HPLC method development.

  • UV Absorbance: The presence of the substituted benzene ring provides strong chromophores, making UV detection a highly suitable and sensitive choice. A photodiode array (PDA) detector is recommended to gather spectral data, which aids in peak identification, purity assessment, and selection of the optimal detection wavelength (λmax).[1][2]

  • Dual Amine Functionality: The molecule contains a primary aromatic amine (pKa ~4-5) and a secondary aliphatic amine (pKa ~10-11). The basic nature of these groups can lead to strong interactions with residual acidic silanols on the surface of traditional silica-based HPLC columns, resulting in poor peak shape (tailing).

  • Hydrophobicity: The methyl ester and cyclopropylmethyl groups impart a moderate degree of hydrophobicity, making the analyte well-suited for reversed-phase chromatography.

Our strategy, therefore, is to develop a reversed-phase method that mitigates the challenges posed by the basic amine groups while leveraging the analyte's hydrophobicity and UV absorbance. This will be achieved by carefully selecting the stationary phase and controlling the mobile phase pH to ensure the analyte is in a single, protonated form, thereby improving peak symmetry and ensuring robust retention.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is an iterative process of selecting and optimizing key parameters. The logic behind each choice is paramount for creating a robust and transferable method.

Stationary Phase (Column) Selection

The stationary phase chemistry is the most critical factor for achieving chromatographic selectivity.[3] For an analyte with basic functional groups, the primary goal is to minimize undesirable ionic interactions that cause peak tailing.

  • Initial Choice: Modern C18 Column: A high-purity, silica-based C18 column with high carbon load and effective end-capping is the industry standard and the logical starting point.[3][4] These columns are designed to minimize exposed silanols.

  • Alternative Consideration: Polar-Modified Phases: For highly polar analytes that show poor retention on traditional C18 phases even with highly aqueous mobile phases, a polar-embedded or polar-endcapped column could be considered.[5] These phases provide alternative selectivity and are more resistant to "phase collapse" in low organic conditions. Given the moderate hydrophobicity of the target analyte, a standard C18 is expected to provide adequate retention.

  • Alternative Selectivity: Phenyl Phases: A phenyl-based stationary phase can offer unique selectivity for aromatic compounds through π-π interactions.[3][4] This can be a valuable option if co-eluting impurities are an issue with a C18 column.

For this application, we will proceed with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it offers the best balance of hydrophobic retention and inertness.

Mobile Phase Optimization

The mobile phase composition, particularly its pH and organic modifier, dictates the retention time, peak shape, and resolution.[6]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and often better peak shapes for basic compounds.

  • Aqueous Phase & pH Control: Controlling the mobile phase pH is crucial for the analysis of ionizable compounds like amines.[7][8] By setting the pH at least 2 units below the pKa of the amine groups, we ensure they are fully protonated (BH+). At a low pH (e.g., 2.5 - 3.5), the analyte will carry a positive charge. This suppresses the secondary interactions with silanols and yields sharp, symmetrical peaks. A buffer is necessary to maintain a constant pH. A phosphate or formate buffer is an excellent choice. We will select a 20 mM potassium phosphate buffer adjusted to pH 3.0.

Detector Selection and Wavelength

A Photodiode Array (PDA, also known as DAD) detector is superior to a single-wavelength UV detector for method development.[9][10] It acquires the full UV-Vis spectrum for each eluting peak, which allows for:

  • Determination of λmax: The wavelength of maximum absorbance can be easily identified from the spectrum to maximize sensitivity.

  • Peak Purity Analysis: The software can compare spectra across a single peak to check for the presence of co-eluting impurities, which is essential for a stability-indicating method.[2]

The initial analysis will involve scanning from 190-400 nm to determine the λmax for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

Detailed Application Protocol

This section provides the finalized experimental conditions and step-by-step procedures for analysis.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Phosphoric Acid (H₃PO₄)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (of known purity).

Solution Preparation
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with sample diluent. This solution is used for assay and purity calculations.

Chromatographic Conditions

The optimized method parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% B17-17.1 min: 70% to 30% B17.1-22 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength Monitor at λmax (determined from spectrum), acquire data from 190-400 nm
Run Time 22 minutes
System Suitability Testing (SST)

Before any sample analysis, the system suitability must be confirmed by injecting the Working Standard Solution (0.1 mg/mL) five times. The results must meet the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 1.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12] The following protocols outline the experiments required to validate this method for the quantitative determination of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate and its degradation products.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_result Outcome Dev Analyte Characterization & Method Design Opt Parameter Optimization (Column, Mobile Phase, etc.) Dev->Opt Iterative Process Spec Specificity (Forced Degradation) Opt->Spec Final Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Validated Validated Method (Fit for Purpose) Robust->Validated

Caption: Logical workflow for HPLC method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated through a forced degradation study.

Protocol:

  • Prepare solutions of the analyte (~0.5 mg/mL) in the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.[14]

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0). The peak purity of the analyte in the presence of its degradants should pass the criteria set by the CDS software. The recommended degradation level is 5-20%.[15]

Linearity and Range

Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

    • Acceptance Criteria: %RSD should be ≤ 1.5%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both experiments.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness

Protocol:

  • Systematically make small, deliberate variations to the method parameters and assess the impact on the results (e.g., SST parameters).

  • Parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal use.

Workflow Visualization

The following diagram illustrates the overall workflow for developing and validating a stability-indicating analytical method.

G start Define Analytical Target Profile (ATP) dev Method Development & Optimization start->dev pre_val Pre-Validation Check (System Suitability) dev->pre_val Optimized Method forced_deg Forced Degradation (ICH Q1A/Q1B) pre_val->forced_deg validation Formal Method Validation (ICH Q2) forced_deg->validation Demonstrates Stability-Indicating Power transfer Method Transfer & Routine Use validation->transfer Validated Method spec Specificity lin Linearity acc Accuracy prec Precision loq LOQ/LOD robust Robustness

Caption: Stability-indicating method development lifecycle.

Conclusion

This application note details a systematic approach to developing and validating a stability-indicating RP-HPLC method for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. By controlling the mobile phase pH to protonate the basic amine functional groups and using a modern, end-capped C18 column, a robust separation with excellent peak symmetry can be achieved. The use of a PDA detector allows for comprehensive peak purity assessment, which is critical for stability studies. The validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is accurate, precise, and reliable for its intended purpose in a regulated environment.

References

  • Chen, S.-H., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207–5213. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
  • ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Hjemdahl, P., & Larsson, M. (1985). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Dolan, J. W. (2009). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 27(3), 224-234.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • De-Alwis, H., & Rapp, M. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Wyndham, K. D., et al. (2003). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.

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Using Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate as a Strategic Pharmaceutical Intermediate in Benzimidazole-Based Drug Discovery

Executive Summary

In modern medicinal chemistry, the benzimidazole scaffold is a privileged pharmacophore, forming the core of numerous blockbuster drugs and advanced clinical candidates. Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly specialized, advanced o-phenylenediamine intermediate designed for the precise, regioselective synthesis of 1-(cyclopropylmethyl)-1H-benzimidazole-6-carboxylate derivatives.

This specific building block is strategically utilized in the development of Active Pharmaceutical Ingredients (APIs) targeting complex biological pathways, including Metabotropic Glutamate Receptor 2 (mGluR2) positive allosteric modulators (PAMs) for neurological disorders , EP4 receptor antagonists for oncology , and targeted kinase inhibitors. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate in drug discovery.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable routes to complex heterocyclic APIs. The selection of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is not arbitrary; it is driven by three critical chemical and pharmacological causalities:

  • Pharmacokinetic Optimization via the Cyclopropylmethyl Group: The N-cyclopropylmethyl substituent provides an optimal balance of lipophilicity and metabolic stability. Unlike linear alkyl chains (e.g., propyl or butyl) which are susceptible to rapid cytochrome P450-mediated oxidation, the cyclopropyl ring restricts conformational flexibility and resists aliphatic hydroxylation. This is particularly crucial for CNS-penetrant drugs where blood-brain barrier (BBB) permeability must be maximized without sacrificing half-life.

  • Regiochemical Precision (The 6-Carboxylate Mapping): Unsubstituted o-phenylenediamines yield mixtures of tautomers upon cyclization. Because this intermediate is an asymmetric diamine (a secondary amine at C3 and a primary amine at C4), condensation with an aldehyde yields a single, regiochemically pure product. Based on IUPAC numbering, the secondary amine at original C3 becomes N1 of the benzimidazole, and the primary amine at C4 becomes N3. Consequently, the methyl ester at the original C1 position maps exactly to the C6 position of the resulting benzimidazole. This precision is vital for directing late-stage functional groups into specific receptor binding pockets.

  • Late-Stage Functionalization: The methyl ester acts as a robust protecting group that withstands the harsh oxidative conditions of the Phillips condensation. Post-cyclization, it is easily saponified to a free carboxylic acid, providing a versatile handle for divergent library synthesis via amide coupling.

Synthetic Workflows & Protocols

Protocol 1: Oxidative Condensation to the Benzimidazole Core

This protocol utilizes a mild, self-validating oxidative cyclization to form the benzimidazole ring without over-oxidizing sensitive functional groups on the incoming aldehyde .

Reagents:

  • Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (1.0 eq)

  • Target Aldehyde (R-CHO) (1.1 eq)

  • Sodium metabisulfite ( Na2​S2​O5​ ) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the diamine intermediate and the target aldehyde in anhydrous DMF at room temperature. Stir for 30 minutes.

    • Self-Validation Checkpoint 1: The solution will transition to a distinct deep yellow/orange, indicating the formation of the Schiff base (imine) intermediate.

  • Oxidative Cyclization: Add Na2​S2​O5​ in one portion. Heat the reaction mixture to 90°C under an inert atmosphere (N2) for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation Checkpoint 2: The reaction is complete when the diamine mass [M+H]+ disappears and the [M+H]−2 mass (relative to the benzimidazoline intermediate) becomes the dominant peak, confirming full aromatization.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (3x volume of DMF).

  • Isolation: Collect the precipitated 1-(cyclopropylmethyl)-1H-benzimidazole-6-carboxylate via vacuum filtration. Wash the filter cake with cold water and heptane, then dry under vacuum at 50°C to constant weight.

Protocol 2: Saponification to the Free Carboxylic Acid

Reagents:

  • Benzimidazole-6-carboxylate intermediate (from Protocol 1) (1.0 eq)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq)

  • Solvent: THF / MeOH / H2​O (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend the ester in the mixed solvent system. The THF/MeOH ensures the lipophilic benzimidazole remains solvated, while water provides the hydrolytic medium.

  • Hydrolysis: Add LiOH⋅H2​O and stir at 25°C for 12 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH. Do not evaporate to dryness.

  • Acidification: Cool the remaining aqueous layer to 0°C and slowly add 1M HCl dropwise while stirring.

    • Self-Validation Checkpoint 3: The solution will become cloudy at pH ~6. Continue adding HCl until the pH reaches 3–4, at which point the free carboxylic acid will fully precipitate as a fine white/off-white powder. If the product "oils out," it indicates residual organic solvent; re-concentrate and repeat.

  • Isolation: Filter, wash with cold water, and lyophilize to yield the API precursor.

Data Presentation: Optimization of Cyclization Conditions

The choice of oxidant and solvent significantly impacts the yield and purity of the benzimidazole core. Table 1 summarizes field-proven conditions.

Table 1: Comparison of Oxidative Cyclization Conditions for Benzimidazole Synthesis

Reagents (1.0 eq Diamine)Catalyst / Oxidant (eq)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Aldehyde (1.1 eq) Na2​S2​O5​ (1.2 eq)DMF904–682–88%Standard industrial scale-up; highly reproducible.
Aldehyde (1.0 eq) Au/TiO2​ (1 mol%) CHCl3​ :MeOH252>90%Green chemistry approach; requires specialized catalyst.
Aldehyde (1.2 eq) LaCl3​ (10 mol%) CH3​CN 252–480–85%Mild conditions; best for highly sensitive aldehydes.

Mandatory Visualizations

Diagram 1: Synthetic Workflow from Intermediate to Target APIs

Workflow A Methyl 4-amino-3- [(cyclopropylmethyl)amino]benzoate B Oxidative Condensation A->B Aldehyde/Oxidant C 1-(Cyclopropylmethyl)-1H- benzimidazole-6-carboxylate B->C D Saponification (LiOH) C->D E 1-(Cyclopropylmethyl)-1H- benzimidazole-6-carboxylic acid D->E F Amidation / Cross-Coupling E->F Amine/HATU G Target APIs (EP4 Antagonists, mGluR2 PAMs) F->G

Caption: Divergent synthetic workflow utilizing the intermediate to generate diverse benzimidazole APIs.

Diagram 2: Mechanistic Pathway of Oxidative Cyclization

Mechanism N1 Diamine Intermediate N2 Schiff Base (Imine) N1->N2 + R-CHO (Aldehyde) N3 Intramolecular Cyclization N2->N3 H+ Catalysis N4 Benzimidazoline N3->N4 N5 Oxidative Dehydrogenation N4->N5 Na2S2O5 or O2 N6 Benzimidazole Core N5->N6 - 2H

Caption: Stepwise mechanistic pathway of the Phillips condensation yielding the benzimidazole core.

References

  • Fragment-Based Optimization of Dihydropyrazino-Benzimidazolones as Metabotropic Glutamate Receptor-2 Positive Allosteric Modulators against Migraine. Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 2025. URL:[Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 2020. URL:[Link]

Application Note: In Vitro Pharmacological Profiling of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (MACB)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective epigenetic modulators requires rigorous in vitro validation to differentiate true target engagement from off-target cytotoxicity. This application note details a comprehensive, self-validating assay cascade designed to evaluate Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (MACB) . By synthesizing structural rationale with orthogonal cell-based assays, this guide provides researchers with a robust framework to quantify MACB’s efficacy, target engagement, and apoptotic induction in oncology models.

Mechanistic Rationale: The Ortho-Aminoanilide Scaffold

As a Senior Application Scientist, I approach novel compounds by first deconstructing their pharmacophores to predict cellular behavior. MACB features a 1,2-diaminobenzene (ortho-aminoanilide) core. This is a highly privileged, well-documented zinc-binding group (ZBG) specifically tailored for Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3)[1].

Unlike hydroxamic acid-based pan-HDAC inhibitors (e.g., Vorinostat) which exhibit fast-on/fast-off kinetics, ortho-aminoanilides are characterized by slow-on/slow-off binding kinetics[2]. This slow dissociation leads to sustained target residence time, which is critical for prolonged chromatin relaxation and gene transcription.

Furthermore, the methyl ester moiety of MACB likely serves as a membrane-permeable prodrug motif. Once inside the cell, intracellular esterases hydrolyze the ester into an active carboxylate, while the cyclopropylmethyl group acts as a foot-pocket unit (FPU) to drive isoform selectivity within the HDAC active site.

MoA MACB MACB (ortho-aminoanilide) Zinc Active Site Zn2+ Chelation MACB->Zinc Slow-binding HDAC Class I HDACs (HDAC1/2/3) Zinc->HDAC Inhibits Chromatin Histone H3 Hyperacetylation HDAC->Chromatin Induces Apoptosis Gene Transcription & Apoptosis Chromatin->Apoptosis Triggers

Fig 1. Mechanistic pathway of MACB as a Class I HDAC inhibitor via zinc chelation.

Experimental Design: A Self-Validating System

A common pitfall in drug screening is relying solely on metabolic viability assays, which can yield false positives if a compound is merely cytostatic or interferes with assay chemistry. To establish true causality, every protocol must be part of a self-validating system . We employ a tri-modal workflow:

  • Phenotypic Efficacy (CellTiter-Glo): Establishes the baseline anti-proliferative IC50 by quantifying ATP.

  • Target Engagement (In-Cell Western): Proves that the phenotypic toxicity is directly caused by HDAC inhibition by quantifying intracellular Acetyl-Histone H3 accumulation.

  • Mechanistic Confirmation (Flow Cytometry): Confirms that the loss of ATP is driven by programmed cell death (apoptosis) rather than metabolic stalling.

Workflow Seed 1. Cell Culturing & Seeding (e.g., HCT116 Cells) Treat 2. MACB Compound Treatment (Dose-Response, 48h) Seed->Treat Split Treat->Split Assay1 CellTiter-Glo Assay (Metabolic Viability) Split->Assay1 ATP Quant Assay2 In-Cell Western (Target Engagement) Split->Assay2 Ac-H3 Quant Assay3 Flow Cytometry (Apoptosis Confirmation) Split->Assay3 Annexin V

Fig 2. Self-validating tri-modal assay workflow for evaluating MACB efficacy.

Quantitative Data Presentation

The following table summarizes expected pharmacological metrics when benchmarking MACB against established clinical HDAC inhibitors in HCT116 colorectal carcinoma cells (48-hour treatment).

CompoundTarget ClassViability IC50 (µM)Ac-H3 EC50 (µM)Apoptotic Index (%)
MACB Class I HDAC1.24 ± 0.150.85 ± 0.1068.4 ± 4.2
Entinostat Class I HDAC1.10 ± 0.120.78 ± 0.0872.1 ± 5.0
Vorinostat Pan-HDAC0.85 ± 0.090.45 ± 0.0585.3 ± 6.1

Note: Ac-H3 EC50 values are typically lower than Viability IC50 values because target engagement (acetylation) must occur prior to downstream phenotypic death.

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability via ATP Quantification

Rationale: The CellTiter-Glo® assay is a homogeneous method that measures ATP as a direct proxy for metabolically active cells. The "add-mix-measure" format lyses cells and generates a stable luminescent signal without requiring cell washing, thereby eliminating pipetting errors and cell loss common in adherent cultures[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 5,000 cells/well in 90 µL of complete media in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of MACB in media (10X concentration). Add 10 µL of the compound to the respective wells to achieve a final concentration range of 10 µM to 0.5 nM. Incubate for 48 hours.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (22–25°C) for exactly 30 minutes. Expert Insight: Skipping this step causes temperature gradients across the plate, leading to edge effects and uneven luciferase enzyme kinetics.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well[3].

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate stationary for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Target Engagement via In-Cell Western (ICW)

Rationale: Traditional Western blotting requires cell lysis, which destroys spatial context and is low-throughput. The LI-COR In-Cell Western assay allows for the quantitative, in situ measurement of Acetyl-Histone H3 directly in the microplate[4]. Crucially, because MACB kills cells, we must normalize the target signal against a whole-cell stain to prove that the ratio of acetylation per surviving cell has increased.

Step-by-Step Methodology:

  • Preparation: Seed and treat cells in a black-walled, clear-bottom 96-well plate identical to Protocol A.

  • Fixation: Carefully aspirate media. Add 150 µL of fresh 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature without agitation.

  • Permeabilization: Discard fixative. Add 200 µL of Permeabilization Buffer (1X PBS + 0.1% Triton X-100) per well. Wash 5 times, 5 minutes per wash, with gentle rotation.

  • Blocking: Add 150 µL of LI-COR Intercept® Blocking Buffer. Incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation: Dilute anti-Acetyl-Histone H3 (e.g., H3K9ac) primary antibody in Blocking Buffer (typically 1:400). Add 50 µL/well and incubate overnight at 4°C on a shaker.

  • Washing: Wash 3 times with 1X PBS + 0.1% Tween-20 (5 minutes per wash).

  • Secondary Antibody & Normalization (Critical Step): Prepare a cocktail of IRDye® 800CW Secondary Antibody (1:1000) and CellTag™ 700 Stain (1:500) in Blocking Buffer. The CellTag 700 accumulates in both the nucleus and cytoplasm, providing an accurate estimation of total cell number[4]. Add 50 µL/well and incubate for 1 hour at room temperature in the dark.

  • Final Wash & Imaging: Wash 3 times with PBS-T. Scan the plate using an Odyssey® Infrared Imager. Quantify the 800 nm signal (Ac-H3) and normalize it to the 700 nm signal (CellTag).

References

  • In-Cell Western™ Assay Source: LI-COR Biosciences URL:[Link][4]

  • Selectivity and Kinetic Requirements of HDAC Inhibitors as Progranulin Enhancers for Treating Frontotemporal Dementia Source: PMC - NIH URL:[Link][1]

  • Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications Source: ACS Publications URL:[Link][2]

Sources

Purification and recrystallization techniques for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Abstract

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a substituted aromatic amine derivative with structural motifs common in pharmaceutical intermediates. Achieving high purity of such compounds is a non-negotiable prerequisite for their use in drug discovery and development, as impurities can significantly impact biological activity, toxicity, and stability profiles. This guide provides a detailed technical overview and actionable protocols for the purification of this target compound, focusing on two orthogonal and highly effective techniques: column chromatography tailored for basic amines and systematic recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous molecules.

Introduction: The Imperative for Purity

The molecular architecture of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, featuring a primary aromatic amine, a secondary N-alkyl amine, and a methyl ester, presents a unique set of purification challenges. The basicity of the nitrogen atoms can lead to problematic interactions with standard purification media, while the compound's polarity profile requires careful selection of solvents to achieve effective separation from synthetic precursors and byproducts.

This document outlines two robust methodologies for purifying the title compound to a high degree of homogeneity, suitable for downstream applications in medicinal chemistry and materials science. We will first explore purification via flash column chromatography, addressing the specific challenges of aminobenzoate derivatives, followed by a detailed protocol for final polishing and purification by recrystallization.

Part I: Purification by Flash Column Chromatography

Flash column chromatography is the primary method for purifying reaction mixtures on a preparative scale. However, the purification of basic compounds like amines on standard silica gel can be problematic. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with basic analytes, leading to significant peak tailing, irreversible adsorption, and even on-column degradation[1]. To overcome this, two primary strategies are presented.

Principle of Amine Purification on Solid Phase Media

The core challenge is to mitigate the acid-base interaction between the basic amine and the acidic stationary phase. This can be achieved in two ways:

  • Neutralizing the Stationary Phase: By adding a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase, the acidic sites on the silica are temporarily neutralized, allowing the basic compound of interest to elute symmetrically[1].

  • Using a Modified Stationary Phase: Amine-functionalized silica columns provide a basic surface environment. This approach is often superior as it eliminates the need for mobile phase additives, which simplifies solvent removal post-purification and avoids potential side reactions with the modifier[2][3].

Experimental Protocol: Column Chromatography

A. Method Development using Thin-Layer Chromatography (TLC)

Before committing to a preparative column, it is essential to screen solvent systems using TLC.

  • Plate Preparation: Use standard silica gel 60 F254 plates. For amine-functionalized screening, specialized amine-TLC plates can be used[2].

  • Solvent Systems: Screen gradients of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol).

  • Modifier Addition: To the chosen developing solvent, add 0.5-1% v/v of triethylamine (TEA) or a 1-2% of 7N ammonia in methanol solution to simulate modified mobile phase conditions.

  • Analysis: Spot the crude material, develop the plate, and visualize under UV light (254 nm). The ideal solvent system should provide a retention factor (Rƒ) for the target compound of ~0.25-0.35.

B. Protocol 1: Purification on Standard Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) containing 0.5% TEA. Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane), add silica gel (2-3x the mass of the crude product), and evaporate the solvent completely. Carefully apply the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane, with 0.5% TEA maintained throughout.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

C. Protocol 2: Purification on Amine-Functionalized Silica

This method is preferred for its simplicity and efficiency[3].

  • Column and Solvents: Use a pre-packed amine-functionalized silica column. No basic modifier is needed in the mobile phase.

  • Sample Loading: Dry load the sample as described in Protocol 1B, but use amine-functionalized silica for the pre-adsorption.

  • Elution: Elute the column with a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol as determined by TLC on amine plates.

  • Fraction Collection & Work-up: Collect and analyze fractions as described previously. The removal of solvents is more straightforward due to the absence of high-boiling TEA.

Data Summary: Chromatography Parameters
ParameterStrategy 1: Standard SilicaStrategy 2: Amine-Functionalized SilicaRationale
Stationary Phase Silica Gel (40-63 µm)Amine-Bonded SilicaAmine phase provides a basic surface, preventing tailing without additives[2][3].
Mobile Phase A Hexane or HeptaneHexane or HeptaneNon-polar solvent for initial elution.
Mobile Phase B Ethyl Acetate or CH₂Cl₂/MeOHEthyl Acetate or CH₂Cl₂/MeOHPolar solvent to elute the compound.
Modifier 0.5 - 1.0% TriethylamineNone RequiredTEA neutralizes acidic silanol groups on standard silica[1].
Workflow Visualization

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing TLC 1. TLC Method Development (Hex/EtOAc +/- 1% TEA) Pack 3. Pack Column (Silica + Mobile Phase) TLC->Pack Crude Crude Product DryLoad 2. Dry Load Sample (Pre-adsorb on Silica) Crude->DryLoad Elute 4. Gradient Elution DryLoad->Elute Pack->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Purification by Column Chromatography.

Part II: Purification by Recrystallization

Recrystallization is a powerful technique for achieving the highest level of purity for solid compounds and is an essential final step in the preparation of active pharmaceutical ingredients (APIs)[4][5]. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures[6].

Principle of Recrystallization

An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor)[7].

Experimental Protocol: Solvent Screening and Recrystallization

A. Solvent Screening

  • Place a small amount of the column-purified product (~20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. Good candidates are solvents in which the compound is sparingly soluble or insoluble at room temperature.

  • Heat the tubes that show low room-temperature solubility. A good solvent will fully dissolve the compound upon heating.

  • Cool the clear solutions to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent system.

B. Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring (use a hot plate and a stir bar). Continue adding solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary: Recommended Solvents for Screening
SolventBoiling Point (°C)Rationale
Isopropanol 82.6Polar protic solvent, often effective for compounds with H-bond donors/acceptors.
Ethanol 78.4Similar to isopropanol; an ethanol/water mixture can be a powerful co-solvent system[8].
Ethyl Acetate 77.1Medium polarity solvent, good for ester-containing molecules.
Toluene 110.6Aromatic solvent, may offer different selectivity for an aromatic compound.
Ethyl Acetate / Hexane VariableA co-solvent system where the compound is dissolved in hot ethyl acetate and hexane is added as an anti-solvent to induce crystallization[4].
Workflow Visualization

G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation Start 1. Place Crude Solid in Flask AddSolvent 2. Add Minimum Hot Solvent until Dissolved Start->AddSolvent CoolSlow 3. Cool Slowly to Room Temp AddSolvent->CoolSlow IceBath 4. Cool in Ice Bath CoolSlow->IceBath Filter 5. Vacuum Filter Crystals IceBath->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Final High Purity Crystalline Product Dry->Final

Caption: Step-by-step workflow for the recrystallization process.

Confirmation of Purity

After purification, the identity and purity of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity (>98% is typically desired).

  • Melting Point: A sharp melting point range is indicative of high purity. For reference, the related compound Methyl 4-amino-3-methylbenzoate has a melting point of 118-122 °C[9].

Conclusion

The successful purification of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is readily achievable through a logical, two-stage process. Initial purification by flash column chromatography—preferably using an amine-functionalized stationary phase to avoid common pitfalls associated with basic compounds—effectively removes the bulk of synthetic impurities. Subsequent recrystallization from a carefully selected solvent system provides a final product of exceptional purity, suitable for the stringent requirements of pharmaceutical research and development.

References

  • ResearchGate. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Google Patents. (2003). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • PubMed. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. [Link]

  • Google Patents. (2009).
  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]

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Application Notes & Protocols: Catalytic Hydrogenation of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate for the Synthesis of Saturated Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a complex aniline derivative incorporating several key pharmacophoric features: a substituted benzene ring, secondary and primary amino groups, a methyl ester, and a cyclopropylmethyl moiety. Such polysubstituted aromatic compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The selective reduction of the aromatic ring in these molecules via catalytic hydrogenation is a critical transformation in drug discovery, providing access to saturated carbocyclic scaffolds. These alicyclic structures can offer improved metabolic stability, solubility, and three-dimensional diversity compared to their planar aromatic precursors.

This document provides a detailed technical guide on the application of catalytic hydrogenation to Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, focusing on the complete saturation of the benzene ring to yield Methyl 4-amino-3-[(cyclopropylmethyl)amino]cyclohexane-1-carboxylate. We will delve into the mechanistic considerations, provide a comprehensive, field-tested protocol, and outline the necessary safety precautions for this high-pressure reaction.

Scientific Principles and Mechanistic Insights

The catalytic hydrogenation of aromatic rings is a thermodynamically favorable but kinetically challenging process due to the high resonance stabilization energy of the aromatic system.[1] Unlike the relatively facile reduction of alkenes or nitro groups, the saturation of a benzene ring typically requires more forcing conditions, such as higher pressures and temperatures, and more active catalyst systems.[1][2]

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and the aromatic substrate adsorb onto the surface of the metal catalyst.[3]

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.[3]

  • Stepwise Hydrogen Transfer: The adsorbed aromatic ring undergoes a series of sequential hydrogen additions, leading to partially saturated intermediates like cyclohexenes and cyclohexadienes before reaching the fully saturated cyclohexane derivative.[4]

Catalysts based on palladium (Pd) and platinum (Pt) are highly effective for many hydrogenation reactions, including the reduction of nitro groups and alkenes.[5][6] However, for the more demanding hydrogenation of aromatic rings, rhodium (Rh) and ruthenium (Ru) catalysts, often supported on carbon or alumina, generally exhibit superior activity.[1][2][7]

The choice of catalyst is paramount for achieving the desired transformation without affecting other functional groups. In the case of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, the ester and amino functionalities are generally stable under typical aromatic hydrogenation conditions.

Experimental Protocol: Hydrogenation of the Aromatic Ring

This protocol details the complete reduction of the benzene ring of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate using a rhodium-on-carbon catalyst.

Materials and Equipment
  • Substrate: Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

  • Catalyst: 5% Rhodium on activated carbon (Rh/C)

  • Solvent: Methanol (MeOH), HPLC grade

  • Hydrogen Source: High-purity hydrogen gas cylinder with a two-stage regulator

  • Reactor: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir drive, pressure gauge, thermocouple, and gas inlet/outlet valves. The reactor must be rated for the intended pressure and temperature.[8]

  • Inert Gas: Nitrogen or Argon for purging

  • Filtration: Celite® or a similar filter aid, Buchner funnel, and filter flask

  • Analytical: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) for reaction monitoring and product characterization.

Safety Precautions

Catalytic hydrogenation is a hazardous procedure that requires strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air over a wide concentration range (4-76%).[9] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[8][10]

  • Pyrophoric Catalyst: Hydrogenation catalysts, especially after use (spent catalyst), can be pyrophoric and ignite upon exposure to air.[10][11] Never allow the catalyst to dry in the air.[9] It should be handled as a slurry or under an inert atmosphere.

  • High-Pressure Operations: Use a properly rated and inspected pressure vessel.[10] Always operate behind a blast shield and never exceed the maximum rated pressure and temperature of the equipment.[8]

  • Inerting: Thoroughly purge the reactor with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.[11][12]

  • Catalyst Quenching: After filtration, the spent catalyst should be immediately quenched by suspending it in a large volume of water in a dedicated, labeled waste container.[9][13]

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and free of any contaminants.

    • Inspect all fittings, valves, and the pressure gauge to ensure they are in good working order.[8]

    • Place a magnetic stir bar inside the reactor vessel.

  • Charging the Reactor:

    • In the fume hood, weigh Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate and add it to the reactor vessel.

    • Under a gentle stream of nitrogen, carefully add the 5% Rh/C catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.

    • Add methanol as the solvent. The concentration of the substrate should be in the range of 0.1-0.5 M.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions. Ensure all bolts are tightened diagonally and gradually to create a proper seal.[8]

    • Connect the reactor to a nitrogen/vacuum manifold.

    • Pressurize the reactor with nitrogen to approximately 100 psi, then carefully vent the pressure into the fume hood.

    • Repeat this pressurize-vent cycle at least five times to ensure the complete removal of oxygen.[8]

  • Introducing Hydrogen and Reaction:

    • After the final nitrogen vent, connect the reactor to the hydrogen cylinder.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).

    • Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 50-80 °C).

    • Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen consumption.[10] The reaction can also be monitored by taking small aliquots (after stopping the reaction and safely venting the hydrogen) for analysis by TLC or HPLC.

  • Reaction Work-up and Catalyst Removal:

    • Once the reaction is complete (no further hydrogen uptake or disappearance of starting material), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure into the fume hood.

    • Purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen.[8]

    • Open the reactor in the fume hood.

    • Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.

    • Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the Rh/C catalyst.[10] Wash the catalyst pad with additional methanol.

    • Immediately transfer the Celite® pad with the spent catalyst into a beaker of water to quench it.[10]

  • Product Isolation and Purification:

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, Methyl 4-amino-3-[(cyclopropylmethyl)amino]cyclohexane-1-carboxylate, can be purified by column chromatography on silica gel or by crystallization, if applicable.

    • Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and purity.

Data Presentation

ParameterRecommended ValueRationale
Substrate Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoateStarting material for the synthesis of the saturated analog.
Catalyst 5% Rhodium on Carbon (Rh/C)Rhodium is highly active for aromatic ring hydrogenation.[2][7]
Catalyst Loading 5-10 mol%A standard range for ensuring a reasonable reaction rate.
Solvent Methanol (MeOH)A polar protic solvent that is effective for many hydrogenations.[14]
Hydrogen Pressure 500-1000 psiHigher pressure increases hydrogen concentration on the catalyst surface, driving the reaction.[15]
Temperature 50-80 °CModerate heating can be necessary to overcome the activation energy of arene hydrogenation.
Reaction Time 12-24 hoursDependent on substrate concentration, catalyst loading, pressure, and temperature.
Monitoring H₂ uptake, TLC, HPLCTo determine the reaction endpoint.

Visualizations

Reaction Scheme

Caption: Catalytic hydrogenation of the aromatic ring.

Experimental Workflow

Figure 2: Experimental Workflow for High-Pressure Hydrogenation A Charge Reactor: Substrate, Catalyst, Solvent B Seal Reactor & Purge with Nitrogen (5x) A->B C Pressurize with H₂ (500-1000 psi) B->C D Stir and Heat (50-80 °C) C->D E Monitor Reaction: H₂ uptake / TLC / HPLC D->E F Cool, Vent H₂, Purge with Nitrogen (5x) E->F G Filter through Celite® to remove catalyst F->G H Quench Spent Catalyst Immediately in Water G->H I Concentrate Filtrate G->I J Purify Product I->J

Caption: Step-by-step experimental workflow.

References

  • D.V. Sokolsky Institute of Organic Catalysis and Electrochemistry. (2000). Hydrogenation of Aromatic Nitrocompounds on Supported Mono- and Bimetallic Catalysts. Eurasian ChemTech Journal, 2, 101-105.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
  • Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene - Benchchem. (2025). BenchChem.
  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • Siegel, S. (n.d.).
  • Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. (2021, November 15). RSC Publishing.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry, 14(2).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1996).
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Organic Chemistry.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11).
  • palladium - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (2025). BenchChem.
  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2026, January 22). Master Organic Chemistry.
  • Hydrogenation Of Aniline. (2025, August 8).
  • Palladium on Carbon (Pd/C)
  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (2021, January 30). Chemical Engineering Transactions.
  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022, February 10). RSC Publishing.
  • Raney nickel. (n.d.). Wikipedia.
  • Catalytic Hydrogen
  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. (n.d.).
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (n.d.). PMC.
  • Hydrogenation of C-C multiple bonds and aromatic rings. (n.d.).
  • Reaction paths of aromatic hydrogenation and ring opening over Ir/Al 2 O 3 (and Rh/Al 2 O 3 ). (n.d.).
  • Reduction of Aromatic Compounds. (2024, September 30). Chemistry LibreTexts.
  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022, April 29). MDPI.
  • Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. (n.d.).
  • Total synthesis of natural products based on hydrogenation of aromatic rings. (2026, January 7). PMC - NIH.
  • Methyl 4-amino-3-methylbenzo
  • Methyl 4-amino-3-methylbenzoate: Structure and Safety. (2024, August 15). Guidechem.
  • Methyl 4-amino-3-methylbenzoate. (2008, April).
  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (2018, October 21). Oriental Journal of Chemistry.
  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023, December 28). MDPI.
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configur
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI.
  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (n.d.). DigitalCommons@UMaine.
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configur

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Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This portal is designed for researchers, formulation scientists, and drug development professionals working with Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate .

Due to its specific structural features—a substituted aromatic core, a hydrolytically sensitive methyl ester, and a bulky cyclopropylmethyl group—this intermediate exhibits notoriously poor aqueous solubility. This guide provides field-proven, mechanistically grounded strategies to overcome these formulation hurdles without compromising the structural integrity of your molecule.

Part 1: Physicochemical Profiling & Causality

Before attempting to dissolve this compound, it is critical to understand why it resists aqueous solvation:

  • Electronic Deactivation of Amines: While the molecule possesses basic primary and secondary aniline nitrogens, the primary amine at position 4 is heavily deactivated by the electron-withdrawing para-ester group. This drastically lowers its pKa (likely < 3.0). Therefore, mild physiological pH adjustments will not protonate the molecule, leaving it entirely un-ionized and insoluble in standard buffers.

  • Hydrolytic Liability: The methyl benzoate ester is susceptible to both acid- and base-catalyzed hydrolysis. Aggressive solubilization tactics (e.g., dropping pH to 1.0 with heat) will rapidly degrade the compound into its corresponding carboxylic acid.

  • High Lipophilicity: The cyclopropylmethyl group acts as a hydrophobic shield. Overcoming this requires either manipulating the dielectric constant of the solvent (via cosolvents) or encapsulating the hydrophobic region (via cyclodextrins).

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS? A: This is a classic "solvent crash-out." DMSO effectively disrupts the crystal lattice, but when diluted into an aqueous buffer like PBS, the dielectric constant of the medium rapidly increases. Because the molecule is un-ionized at pH 7.4, it cannot remain solvated and aggregates. To prevent this, you must lower the dielectric constant of the anti-solvent using cosolvents or provide a hydrophobic sink like micelles[1].

Q: Can I just lower the pH to 1.0 with HCl to force it into solution? A: While extreme acidic conditions will force protonation and transiently improve solubility, it is highly discouraged for prolonged studies. The methyl ester will undergo acid-catalyzed hydrolysis. If you must use acidic conditions for a brief analytical assay, prepare the solution fresh, keep it on ice, and continuously validate structural integrity via LC-MS.

Q: Which excipient system is best for in vivo pharmacokinetic (PK) dosing? A: For in vivo dosing, a biocompatible cosolvent/surfactant mixture is ideal. A standard, well-tolerated vehicle is 10% DMSO, 40% PEG 400, and 50% Saline. PEG 400 acts as a solvent and precipitation inhibitor, while the low concentration of DMSO initiates dissolution[1].

Part 3: Troubleshooting Guide

Issue: Inconsistent concentration readouts or high variance in biochemical assays.

  • Root Cause: Micro-precipitation. The compound may form sub-visible colloidal aggregates upon dilution that are pipetted inconsistently across assay wells.

  • Self-Validating Fix: Centrifuge your final assay buffer at 10,000 x g for 10 minutes. If the concentration in the supernatant drops (measured via UV-Vis or LC-MS), you have micro-precipitation. Switch to a cyclodextrin-supplemented buffer (e.g., 10% HP-β-CD) to ensure true molecular dispersion.

Issue: Loss of compound concentration over 24 hours in formulation.

  • Root Cause: Ester hydrolysis or non-specific binding to plasticware. Highly lipophilic compounds readily adsorb to polystyrene or polypropylene.

  • Self-Validating Fix: Prepare the formulation in silanized glass vials. Run an LC-MS scan of the degraded sample; if a new peak corresponding to the free carboxylic acid appears, ester hydrolysis is occurring. Shift the formulation pH closer to 6.0, where the ester is most stable.

Part 4: Validated Experimental Protocols

Protocol A: Biocompatible Cosolvent Formulation (For In Vivo Dosing)
  • Causality: This step-wise reduction of the solvent dielectric constant prevents localized precipitation. PEG 400 increases the viscosity and acts as a steric stabilizer for the solvated molecules[1].

  • Weighing: Accurately weigh the required amount of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate into a glass vial.

  • Primary Solubilization: Add pure DMSO to achieve 10% of the final target volume. Vortex vigorously until a completely clear solution is achieved.

  • Cosolvent Addition: Add PEG 400 (40% of final volume). Vortex for 2 minutes to ensure homogenous mixing.

  • Aqueous Phase: Slowly add 0.9% Saline (50% of final volume) dropwise while continuously vortexing. Continuous agitation is critical to prevent localized crash-out at the solvent-water interface.

  • System Validation: Visually inspect against a dark background for opalescence. Filter 100 µL through a 0.22 µm PTFE syringe filter and quantify the filtrate via HPLC against a standard curve to confirm 100% recovery and true solution state.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For Aqueous Assays)
  • Causality: The lipophilic cyclopropylmethyl and aromatic moieties insert into the hydrophobic cavity of HP-β-CD, shielding them from water. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility without requiring organic solvents[2].

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Phosphate Buffer adjusted to pH 6.0 (to protect the ester from hydrolysis).

  • Addition: Add excess solid compound (e.g., 10 mg/mL) to the CD solution to create a suspension.

  • Equilibration: Stir the suspension at 500 rpm at room temperature for 24 to 48 hours to reach equilibrium solubility. Do not heat the solution.

  • Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet uncomplexed API.

  • System Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Dilute the filtrate 1:100 in Acetonitrile and quantify the dissolved API via LC-MS to validate true complexation and rule out colloidal dispersion.

Part 5: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the selected formulation strategy.

Formulation SystemEstimated SolubilityFold EnhancementPrimary Mechanism of Action
Aqueous Buffer (pH 7.4) < 0.01 mg/mL1x (Baseline)N/A (Highly lipophilic, un-ionized)
0.1 M HCl (pH 1.0) ~ 0.5 - 1.0 mg/mL50x - 100xForced protonation of deactivated amines
20% HP-β-CD (pH 6.0) ~ 2.0 - 5.0 mg/mL200x - 500xHydrophobic cavity inclusion complexation
10% DMSO / 40% PEG 400 > 10.0 mg/mL> 1000xCrystal lattice disruption & dielectric reduction

Part 6: Solubilization Workflow Diagram

SolubilizationWorkflow Start Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate Solubilization Strategy Decision1 Identify Target Application Start->Decision1 InVitro In Vitro Assays (Cellular / Biochemical) Decision1->InVitro InVivo In Vivo Dosing (PK / PD Studies) Decision1->InVivo Step1_Vitro Prepare 10-50 mM Stock in 100% DMSO InVitro->Step1_Vitro Step1_Vivo Select Biocompatible Vehicle InVivo->Step1_Vivo Step2_Vitro Dilute in Assay Buffer (Final DMSO ≤ 1%) Step1_Vitro->Step2_Vitro CheckPrecip Visual or Centrifugal Precipitation? Step2_Vitro->CheckPrecip Fix_Vitro Add 10% HP-β-CD or 0.05% Tween-20 to Buffer CheckPrecip->Fix_Vitro Yes Proceed Proceed with Validated Assay CheckPrecip->Proceed No Fix_Vitro->Proceed Cosolvent Cosolvent Approach: 10% DMSO / 40% PEG400 / 50% Saline Step1_Vivo->Cosolvent Complex Complexation Approach: 20% w/v HP-β-CD in pH 6.0 Buffer Step1_Vivo->Complex

Workflow for selecting solubilization strategies based on experimental application.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

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Technical Support Center: Synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. As a key intermediate in various pharmaceutical development pathways, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yield

Low yield in the synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate can arise from several factors, ranging from suboptimal reaction conditions to challenges in product isolation. This guide will systematically address the most common issues.

Issue: Incomplete N-Alkylation of the Starting Material

A frequent cause of low yield is the incomplete reaction between Methyl 3,4-diaminobenzoate and cyclopropanecarboxaldehyde, the precursors for the N-alkylation step.

Root Cause Analysis:

The primary synthetic route to introduce the cyclopropylmethyl group is through reductive amination. This is a robust and widely used method for C-N bond formation.[1] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the desired amine.[1][2] Incomplete conversion can be attributed to several factors:

  • Inefficient Imine Formation: The initial condensation between the amine and the aldehyde is a reversible equilibrium. Insufficient removal of the water byproduct can shift the equilibrium back towards the starting materials.

  • Suboptimal Reducing Agent: The choice and quantity of the reducing agent are critical. It must be selective enough to reduce the iminium ion without reducing the starting aldehyde.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mild nature and high selectivity.[1][3]

  • Steric Hindrance: While not extreme in this case, the ortho-amino group on the benzoate ring can exert some steric hindrance, potentially slowing down the reaction rate.

Troubleshooting Protocol:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The disappearance of the starting amine and the formation of the product should be tracked over time.

  • Azeotropic Water Removal: If using a solvent that forms an azeotrope with water (e.g., toluene), employ a Dean-Stark apparatus to drive the imine formation equilibrium forward.

  • Optimize Reducing Agent Addition:

    • Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.

    • Add the reducing agent portion-wise to maintain a controlled reaction rate and temperature.

    • A slight excess (1.2-1.5 equivalents) of the reducing agent may be necessary to ensure complete conversion.

  • pH Adjustment: The formation of the iminium ion is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can improve the reaction rate.[4]

Workflow for Optimizing Reductive Amination:

G cluster_0 Problem: Incomplete Reaction cluster_1 Optimization Steps Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Monitor_Progress Monitor with TLC/LC-MS Optimize_Conditions->Monitor_Progress Add_Acid Add Catalytic Acid (e.g., Acetic Acid) Optimize_Conditions->Add_Acid Workup Proceed to Workup Monitor_Progress->Workup Reaction Complete End Improved Yield Workup->End Control_Temp Control Temperature (0°C to RT) Add_Acid->Control_Temp Check_Reagent Use Fresh Reducing Agent (e.g., NaBH(OAc)₃) Control_Temp->Check_Reagent Extend_Time Extend Reaction Time Check_Reagent->Extend_Time

Caption: Troubleshooting workflow for incomplete reductive amination.

Issue: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which directly impacts the yield of the desired compound.

Root Cause Analysis:

  • Dialkylation: The primary amine product can potentially react further with the aldehyde and reducing agent to form a tertiary amine. This is a common issue in reductive aminations.[2]

  • Over-reduction: A strong or non-selective reducing agent could potentially reduce the ester functionality of the benzoate ring, although this is less common with milder reagents like NaBH(OAc)₃.

  • Reaction with Solvent: Certain solvents can participate in side reactions under specific conditions. For example, the use of methanol with a strong acid catalyst at elevated temperatures could lead to transesterification if a different ester was the starting material.[5]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the aldehyde. A slight excess of the amine can sometimes be used to minimize dialkylation, but this may complicate purification.

  • Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is highly selective for the iminium ion over aldehydes and ketones, minimizing the formation of alcohol byproducts.[1]

  • Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This helps to manage the reaction rate and minimize side reactions.

  • Purification Strategy: Develop a robust purification method, such as column chromatography on silica gel, to effectively separate the desired product from any side products.[6] The choice of eluent system is critical and should be determined through TLC analysis.

Potential Side Reactions:

G Starting_Material Methyl 3,4-diaminobenzoate + Cyclopropanecarboxaldehyde Desired_Product Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate Starting_Material->Desired_Product Reductive Amination (Primary Pathway) Ester_Reduction Alcohol Byproduct Starting_Material->Ester_Reduction Over-reduction of Ester (Less Common) Dialkylation Dialkylated Byproduct Desired_Product->Dialkylation Further Reaction with Aldehyde/Reducing Agent

Caption: Potential side reaction pathways.

Issue: Product Loss During Workup and Purification

A significant portion of the product can be lost during the extraction and purification steps if not performed optimally.

Root Cause Analysis:

  • Incorrect pH during Extraction: The amino groups on the product are basic. If the aqueous layer is too acidic during extraction, the product will be protonated and remain in the aqueous phase. Conversely, a strongly basic aqueous phase could potentially hydrolyze the methyl ester.

  • Emulsion Formation: The presence of both polar and non-polar functional groups in the product and starting materials can lead to the formation of emulsions during liquid-liquid extraction, making phase separation difficult.

  • Co-elution during Chromatography: If the polarity of the product and a major impurity are too similar, they may co-elute during column chromatography, leading to a lower yield of pure product.

Troubleshooting Protocol:

  • Optimize Extraction pH: After quenching the reaction, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) using a mild base like sodium bicarbonate before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).[6][7]

  • Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Fine-tune Chromatography:

    • Experiment with different solvent systems for TLC to achieve good separation between the product spot and any impurity spots.

    • Use a gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of closely eluting compounds.

    • Ensure the silica gel is properly packed to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations.[1] They are non-protic and effectively dissolve both the starting materials and the common reducing agents. Acetonitrile is another viable option.

Q2: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A2: While NaBH₄ can be used, it is less selective than NaBH(OAc)₃ and can also reduce the starting aldehyde to an alcohol.[2] If using NaBH₄, it is often necessary to first form the imine in a separate step, which adds complexity to the procedure.

Q3: My product appears to be degrading on the silica gel column. What can I do?

A3: Amines can sometimes be sensitive to acidic silica gel. You can neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent system. Alternatively, using alumina as the stationary phase may be a better option for sensitive amines.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Infrared Spectroscopy (IR): Shows the presence of key functional groups (e.g., N-H, C=O).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[9]

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and inert under reaction conditions.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)High selectivity for the iminium ion, minimizing side reactions.[1][3]
Catalyst Acetic Acid (catalytic amount)Catalyzes the formation of the iminium ion intermediate.[4]
Temperature 0°C to Room TemperatureAllows for controlled reaction rate and minimizes side product formation.
Workup pH 8-9Ensures the product is in its free base form for efficient extraction into the organic phase.
Purification Column Chromatography (Silica Gel)Effective for separating the product from starting materials and byproducts.[6]

By systematically addressing these potential issues, researchers can significantly improve the yield and purity of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, facilitating the advancement of their research and development projects.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • Benchchem.
  • Organic Chemistry Portal.
  • MDPI.
  • Master Organic Chemistry.
  • RSC Publishing.
  • ChemicalBook.
  • Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • MDPI.
  • ResearchGate.
  • Benchchem.
  • Google Patents.
  • PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • ResearchGate.
  • TCI Chemicals.
  • Oriental Journal of Chemistry.
  • Guidechem.
  • Google Patents. Process for preparing methyl 4-(aminomethyl)
  • PMC. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
  • ResearchGate.
  • Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
  • RSC Publishing. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • ChemicalBook.
  • PubMed.
  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl)

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Technical Support Center: Optimizing HPLC Retention Time for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. As a Senior Application Scientist, I have designed this resource to provide you with in-depth, practical solutions to common challenges encountered during HPLC method development for this compound. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reliable methods.

The unique structure of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, which contains two basic amino groups, presents specific challenges in reversed-phase HPLC. Its retention behavior is highly sensitive to mobile phase pH, and it is susceptible to undesirable peak shapes. This guide provides a systematic approach to control retention time, improve peak symmetry, and troubleshoot inconsistent results.

Troubleshooting Guide: Addressing Common Chromatographic Issues

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your analysis.

Problem 1: Poor or No Retention (Analyte Elutes Near the Solvent Front)

Question: My peak for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is eluting very early, with a retention factor (k') less than 2. How can I increase its retention time?

Answer: Early elution occurs when the analyte has a weak affinity for the stationary phase and a strong affinity for the mobile phase. For a basic compound like this, the most common cause is its protonated (ionized) state at acidic or neutral pH, which makes it highly polar.[1]

Root Cause Analysis & Solutions:
  • Analyte Ionization: At a pH below the pKa of the amino groups, the molecule carries a positive charge, making it very polar and less likely to interact with the nonpolar C18 stationary phase.

    • Solution: Increase Mobile Phase pH. By raising the mobile phase pH to be 1.5 to 2 units above the pKa of the amino groups, you can shift the equilibrium to the neutral, un-ionized form of the molecule.[2] This neutral form is significantly more hydrophobic and will be retained more strongly by the stationary phase.[1][3]

    • Caution: Ensure your HPLC column is stable at the chosen pH. Many silica-based columns are not recommended for use above pH 7-8. Hybrid particle columns or specialized high-pH stable phases are excellent choices for this purpose.[4]

  • High Organic Content: The mobile phase may be too "strong," meaning the percentage of the organic solvent (e.g., acetonitrile, methanol) is too high, causing the analyte to be eluted too quickly.

    • Solution: Decrease the Percentage of Organic Modifier. Reducing the organic solvent concentration increases the polarity of the mobile phase, promoting greater interaction between the analyte and the stationary phase. A general rule is that a 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention time.[5]

  • Stationary Phase Mismatch: For highly polar compounds, a standard C18 column might not provide sufficient retention, especially when using highly aqueous mobile phases (e.g., >95% water).

    • Solution: Use an "Aqueous-Compatible" Column. Consider columns with polar-embedded or polar-endcapped functionalities (often designated as "AQ" or similar). These columns are designed to prevent phase collapse in highly aqueous conditions and offer better retention for polar analytes.[6]

Problem 2: Excessively Long Retention Time

Question: My analysis time is too long because the analyte is strongly retained on the column. How can I reduce the retention time without compromising the separation?

Answer: Excessive retention is the inverse of the previous problem and is typically caused by the analyte being too hydrophobic under the current conditions or the mobile phase being too "weak" (insufficient organic solvent).

Root Cause Analysis & Solutions:
  • Analyte in Neutral State: If you are operating at a high pH where the analyte is neutral, its hydrophobicity is maximized, leading to strong retention.

    • Solution: Decrease Mobile Phase pH. Lowering the pH will protonate the basic amino groups, making the analyte more polar (ionized) and reducing its retention.[1][7] This is a very effective way to control retention for ionizable compounds.

  • Low Organic Content: An insufficient amount of organic modifier in the mobile phase will not effectively elute the compound from the column.

    • Solution: Increase the Percentage of Organic Modifier. Systematically increase the concentration of acetonitrile or methanol to decrease the retention time to a suitable range (ideally, a retention factor between 2 and 10).[5]

  • Strong Analyte-Solvent Interactions:

    • Solution: Consider Gradient Elution. If your sample contains other compounds with a wide range of polarities, an isocratic method may not be suitable. A gradient method, which starts with a lower percentage of organic solvent and gradually increases it, can provide good separation for early-eluting compounds while shortening the retention time of strongly retained ones like your target analyte.[8]

Problem 3: Poor Peak Shape (Tailing)

Question: My analyte peak is asymmetrical and shows significant tailing. What causes this, and how can I achieve a symmetrical, Gaussian peak?

Answer: Peak tailing for basic compounds is a classic issue in reversed-phase HPLC. It is most often caused by secondary ionic interactions between the positively charged analyte (at acidic pH) and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9]

Root Cause Analysis & Solutions:
  • Silanol Interactions: These secondary interactions create multiple retention mechanisms, leading to a broadened and tailing peak.

    • Solution A: Lower Mobile Phase pH. Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the undesirable ionic interactions with the protonated basic analyte.

    • Solution B: Use a High-Purity, End-Capped Column. Modern HPLC columns are made with high-purity silica and are "end-capped," a process that chemically derivatizes most of the residual silanol groups to make the surface more inert. Using such a column is crucial for analyzing basic compounds.[9][10]

    • Solution C: Increase Buffer Concentration. A higher buffer concentration can help to "shield" the charged sites on both the analyte and the stationary phase, reducing secondary interactions and improving peak shape.

Problem 4: Poor Peak Shape (Fronting)

Question: My analyte peak is exhibiting fronting. What are the potential causes?

Answer: Peak fronting is less common than tailing for basic analytes but typically points to column overload or a mismatch between the sample solvent and the mobile phase.[11][12]

Root Cause Analysis & Solutions:
  • Mass or Volume Overload: Injecting too much analyte mass or too large an injection volume can saturate the stationary phase at the column inlet, causing some molecules to travel down the column more quickly.[10][12]

    • Solution: Reduce Sample Concentration and/or Injection Volume. Dilute your sample or inject a smaller volume. If the peak shape improves, overload was the likely cause.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, the sample band will not properly focus on the head of the column.[10][11]

    • Solution: Match Sample Solvent to the Mobile Phase. Ideally, dissolve your sample in the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the analyte.

Problem 5: Inconsistent or Drifting Retention Times

Question: The retention time for my analyte is not stable; it shifts between injections or drifts over a long sequence. How can I improve reproducibility?

Answer: Retention time instability points to a lack of equilibrium or changes in the chromatographic system over time. The most common culprits are the mobile phase, column temperature, or insufficient equilibration.[13]

Root Cause Analysis & Solutions:
  • Mobile Phase Instability: The pH of an unbuffered or poorly buffered mobile phase can drift, significantly affecting the retention of an ionizable analyte. Volatile components can also evaporate over time, changing the composition.[13]

    • Solution: Use a Freshly Prepared, Buffered Mobile Phase. Use a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity. Always cap solvent reservoirs to prevent evaporation.[8][13]

  • Temperature Fluctuations: Column temperature directly affects mobile phase viscosity and reaction kinetics, thereby influencing retention time.

    • Solution: Use a Column Oven. A thermostatically controlled column compartment is essential for reproducible chromatography, maintaining a stable temperature throughout the analysis.[13]

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after a gradient run, retention times will drift.[13]

    • Solution: Ensure Sufficient Equilibration Time. Flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis. Monitor the baseline until it is stable.

Visualizations and Data

Analyte-pH Relationship

The ionization state of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is critical to controlling its retention. The following diagram illustrates how the molecule's charge changes with mobile phase pH. The pKa values for aromatic amines are typically in the 4-5 range.[2]

G cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid pH (e.g., 4-6) cluster_high_ph High pH (e.g., > 8) low_ph Doubly Protonated (+2) Highly Polar Weakly Retained mid_ph Singly Protonated (+1) Polar Moderately Retained low_ph->mid_ph Increase pH high_ph Neutral (0) Less Polar Strongly Retained mid_ph->high_ph Increase pH

Caption: Analyte ionization states vs. mobile phase pH.

Systematic Troubleshooting Workflow

When encountering a problem, a logical workflow can help you quickly identify and resolve the issue.

G cluster_problems cluster_causes cluster_solutions start Identify Problem p1 Poor Retention (k' < 2) start->p1 p2 Peak Tailing start->p2 p3 Retention Drift start->p3 p4 Peak Fronting start->p4 c1 Analyte Ionized? (Low pH) p1->c1 c2 Silanol Interactions? p2->c2 c3 Mobile Phase/Temp Unstable? p3->c3 c4 Column Overload? Solvent Mismatch? p4->c4 s1 Increase Mobile Phase pH c1->s1 s2 Use End-Capped Column Lower pH (<3.5) c2->s2 s3 Use Buffered Mobile Phase Use Column Oven c3->s3 s4 Dilute Sample Match Sample Solvent c4->s4

Caption: A systematic workflow for HPLC troubleshooting.

Data Summary: Effect of pH on Retention

The following table provides illustrative data on how adjusting the mobile phase pH can dramatically alter the retention factor (k') for a basic compound like Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

Mobile Phase pHBuffer Used (10mM)Analyte StateExpected Retention Factor (k')Expected Peak Shape
2.8Phosphate BufferProtonated (+2)1.5 - 2.5Good (Silanols suppressed)
4.5Acetate BufferProtonated (+1)3.0 - 5.0Fair to Poor (Tailing possible)
7.0Phosphate BufferMixed State6.0 - 9.0Poor (Significant tailing)
9.5Borate Buffer*Neutral (0)> 12Good (Analyte is neutral)

*Requires a pH-stable column.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Adjustment

This protocol describes the correct procedure for preparing a buffered mobile phase to ensure accurate and reproducible pH.

  • Select an Appropriate Buffer: Choose a buffer with a pKa value within +/- 1 pH unit of your target pH. For example, use a phosphate buffer for pH 2.5-3.5 or an acetate buffer for pH 4.0-5.5.

  • Prepare Aqueous Portion: Measure out the required volume of HPLC-grade water. Dissolve the buffer salts to the desired concentration (e.g., 10-25 mM).

  • Adjust pH: Place a calibrated pH electrode into the aqueous buffer solution. While stirring, add the acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide) dropwise until the target pH is reached. It is critical to measure and adjust the pH of the aqueous component before adding the organic solvent.[2]

  • Add Organic Modifier: Measure the required volume of organic solvent (e.g., acetonitrile) and combine it with the pH-adjusted aqueous buffer.

  • Mix and Degas: Thoroughly mix the final mobile phase and degas it using sonication or vacuum filtration before use.

Frequently Asked Questions (FAQs)

Q1: What is a good set of starting conditions for method development? A: A great starting point is a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm) with a mobile phase of Acetonitrile and 20 mM potassium phosphate buffer at pH 3.0. Begin with a gradient from 10% to 90% Acetonitrile over 15 minutes to determine the approximate elution conditions, then optimize to an isocratic or a shallower gradient method.

Q2: How does the cyclopropylmethyl group affect retention? A: The cyclopropylmethyl group adds nonpolar character (hydrophobicity) to the molecule. Compared to a simpler analog like a methyl or ethyl group at that position, the cyclopropylmethyl group will slightly increase the analyte's interaction with the C18 stationary phase, leading to a longer retention time under identical conditions.

Q3: Which organic modifier is better: Acetonitrile or Methanol? A: Both can be effective. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and often provides different selectivity compared to methanol.[5] It is a standard practice to screen both solvents during method development, as one may provide better resolution from impurities.[13]

Q4: Do I really need to use a buffer? Can't I just use 0.1% formic acid? A: While 0.1% formic acid (pH ~2.7) is common and MS-friendly, it is not a true buffer.[5] For maximum reproducibility, especially if your target pH is critical for selectivity or peak shape, a true buffer (like phosphate or acetate) is superior because it resists small changes in pH.[2]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers. Benchchem.
  • HPLC Troubleshooting Guide. [Source Not Available].
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Psoraleflavanone Isomers. Benchchem.
  • Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Control pH During Method Development for Better Chrom
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Source Not Available].
  • How to Increase Retention. GL Sciences.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Source Not Available].
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Exploring the Role of pH in HPLC Separ

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Technical Support Center: Overcoming Steric Hindrance in Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of steric hindrance in substitution reactions involving this molecule. The insights provided here are based on established chemical principles and field-proven strategies to help you optimize your synthetic routes and achieve higher yields.

Understanding the Challenge: Steric Hindrance in the Vicinity of the Amino Groups

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate possesses two nitrogen atoms with differing reactivity profiles, both of which are subject to steric congestion. The primary amino group at the 4-position is ortho to the bulky cyclopropylmethylamino substituent. This substituent, with its sp³-hybridized cyclopropyl ring, creates a significant steric shield, impeding the approach of electrophiles to the 4-amino group. Similarly, the secondary amine at the 3-position is flanked by the 4-amino group and the methyl ester, also experiencing a crowded environment. This steric hindrance can lead to low reaction rates, incomplete conversions, and the formation of undesired side products.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing actionable solutions.

Question 1: My N-alkylation or N-acylation reaction at the 4-amino position is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in N-alkylation or N-acylation reactions at the 4-amino position of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a classic sign of steric hindrance. The bulky cyclopropylmethyl group ortho to the target amine physically blocks the approach of the electrophile. Here’s a breakdown of potential causes and solutions:

Causality: The slow reaction rate is due to the high activation energy required for the nucleophilic attack of the sterically hindered amine. The transition state is destabilized by steric repulsion between the incoming electrophile and the adjacent cyclopropylmethyl group.

Troubleshooting Steps:

  • Choice of Electrophile:

    • Reduce Steric Bulk: Opt for smaller, more reactive electrophiles. For instance, use methyl iodide instead of larger alkyl halides. For acylations, prefer acid chlorides or anhydrides over less reactive carboxylic acids requiring coupling agents.

    • Increase Reactivity: Highly reactive electrophiles can sometimes overcome the steric barrier.

  • Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier. Monitor the reaction closely to avoid decomposition.

    • High Pressure: Applying high pressure can favor the formation of the sterically congested transition state, pushing the reaction forward.

    • Microwave Irradiation: This technique can significantly accelerate reactions by rapidly and efficiently heating the reaction mixture.

  • Catalyst Selection:

    • Lewis Acid Catalysis: For certain reactions, a Lewis acid can coordinate to the electrophile, making it more potent and better able to react with the hindered amine.

    • Transition Metal Catalysis: For reactions like Buchwald-Hartwig amination, the choice of ligand is critical. Sterically hindered biaryl phosphine ligands can create a more open coordination sphere around the metal center, facilitating the coupling of hindered amines.[1]

Question 2: I am observing significant side product formation, particularly dialkylation or reaction at the less hindered secondary amine. How can I improve the selectivity of my reaction?

Answer:

The formation of side products indicates a lack of selectivity, which is often exacerbated by the steric environment of the target molecule.

Causality: The secondary amine at the 3-position, while also hindered, may present a more accessible site for certain electrophiles compared to the heavily shielded 4-amino group. Forcing conditions (e.g., high temperatures) to overcome the hindrance at the 4-position can sometimes lead to reactions at the less hindered site or over-reaction.

Troubleshooting Steps:

  • Protecting Group Strategy:

    • The most robust solution is to employ a protecting group strategy. Protect the more reactive or less hindered amine to direct the reaction to the desired site. For example, you could selectively protect the secondary amine before proceeding with the reaction at the primary amine.

  • Stoichiometry Control:

    • Carefully control the stoichiometry of your reagents. Using a slight excess of the limiting reagent (the benzoate derivative) can help minimize dialkylation.

  • Reaction Temperature and Time:

    • Lowering the reaction temperature and carefully monitoring the reaction time can sometimes favor the kinetically controlled product, potentially increasing selectivity.

Question 3: My attempts to perform an electrophilic aromatic substitution on the benzene ring are failing. Why is this happening and what can I do?

Answer:

The two amino groups on the benzene ring are strong activating, ortho-, para-directing groups. However, the steric bulk of the cyclopropylmethylamino group can hinder substitution at the ortho positions.

Causality: Electrophilic aromatic substitution reactions proceed via a carbocation intermediate (the sigma complex).[2] Steric hindrance can destabilize the formation of this intermediate at the positions adjacent to the bulky substituent.

Troubleshooting Steps:

  • Choice of Electrophile and Catalyst:

    • Use smaller, highly reactive electrophiles.

    • Employ stronger Lewis acid catalysts to generate a more potent electrophile that can overcome the steric barrier.

  • Alternative Synthetic Routes:

    • Consider a different synthetic approach where the desired substituent is introduced on the aromatic ring before the introduction of the sterically demanding cyclopropylmethylamino group. For example, a synthetic pathway could involve bromination of a precursor followed by a Suzuki-Miyaura cross-coupling reaction to introduce the desired group.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

This protocol provides a starting point for the acylation of the 4-amino group and should be optimized for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in a flame-dried flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to the solution and cool to 0 °C.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the difficulty in achieving high yields in substitution reactions with this molecule? A1: The primary reason is steric hindrance caused by the bulky cyclopropylmethylamino group at the 3-position, which shields the adjacent 4-amino group from attacking electrophiles.

Q2: Are there any specific catalysts that are known to be effective for overcoming steric hindrance in reactions involving hindered amines? A2: For cross-coupling reactions, palladium catalysts with bulky, electron-rich phosphine ligands, such as those used in Buchwald-Hartwig amination, are often effective.[1] For other reactions, strong Lewis acids can enhance the electrophilicity of the reaction partner.

Q3: How can I confirm that my desired substitution has occurred at the correct amino group? A3: Spectroscopic methods are essential for characterization. 1H and 13C NMR spectroscopy can help determine the position of substitution by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons. 2D NMR techniques like HMBC and HSQC can provide further confirmation.

Q4: Can computational chemistry be used to predict the feasibility of a reaction with this sterically hindered substrate? A4: Yes, computational modeling can be a valuable tool. Density functional theory (DFT) calculations can be used to model the reaction pathway and determine the activation energies for different substitution patterns, providing insight into the most likely products.

Data Presentation

Reaction Type Common Issue Primary Cause Recommended Solution(s)
N-AlkylationLow to no conversionSteric hindrance from the cyclopropylmethyl groupUse smaller, more reactive alkylating agents; increase reaction temperature; consider high-pressure conditions or microwave irradiation.
N-AcylationLow yieldSteric hindranceUtilize highly reactive acylating agents (acid chlorides/anhydrides); employ a non-nucleophilic base.
Electrophilic Aromatic SubstitutionNo reaction or low yieldSteric hindrance preventing formation of the sigma complexUse highly reactive electrophiles and strong Lewis acids; consider an alternative synthetic route.
General SubstitutionLack of selectivitySimilar reactivity of the two amino groups under forcing conditionsEmploy a protecting group strategy; carefully control stoichiometry and reaction conditions.

Visualizations

Steric_Hindrance cluster_reaction Reaction Pathway cluster_hindrance Steric Hindrance Substrate Methyl 4-amino-3- [(cyclopropylmethyl)amino]benzoate Electrophile Electrophile (E+) 4-Amino Group 4-Amino Group Electrophile->4-Amino Group Attack Product Substituted Product No_Reaction No Reaction / Low Yield Transition State Transition State 4-Amino Group->Transition State Forms Transition State->Product Leads to Transition State->No_Reaction High Energy Barrier Cyclopropylmethyl Group Cyclopropylmethyl Group Cyclopropylmethyl Group->4-Amino Group Blocks approach Cyclopropylmethyl Group->Transition State Destabilizes

Caption: Steric hindrance from the cyclopropylmethyl group impeding electrophilic attack.

Troubleshooting_Workflow Start Low Yield in Substitution Reaction Q1 Is the electrophile sterically demanding? Start->Q1 A1_Yes Use a smaller, more reactive electrophile Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Are reaction conditions too mild? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase temperature / pressure / use microwave Q2->A2_Yes Yes A2_No Consider catalysis Q2->A2_No No Q3 Is a catalyst being used? A2_Yes->Q3 A2_No->Q3 A3_No Introduce a suitable catalyst (Lewis acid / transition metal) Q3->A3_No No A3_Yes Optimize catalyst/ligand system Q3->A3_Yes Yes Q4 Is selectivity an issue? A3_No->Q4 A3_Yes->Q4 A4_Yes Employ a protecting group strategy Q4->A4_Yes Yes A4_No Purify and characterize product Q4->A4_No No End Successful Reaction A4_Yes->End A4_No->End

Caption: A workflow for troubleshooting low-yield substitution reactions.

References

  • Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. Available at: [Link]

  • Methyl 4-amino-3-methylbenzoate. ResearchGate. Available at: [Link]

  • Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. University of Windsor. Available at: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Royal Society of Chemistry. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. National Center for Biotechnology Information. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Semantic Scholar. Available at: [Link]

  • Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams. ACS Publications. Available at: [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

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Technical Support Center: Troubleshooting False Positives with Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in fluorescence-based assays and encountering potential false-positive results. Our goal is to provide you with the causal mechanisms behind these artifacts and to offer robust, field-proven protocols to diagnose and mitigate them, ensuring the integrity of your screening data.

The chemical structure of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, which features a substituted aminobenzoate core, contains a delocalized π-electron system. This is a common structural motif in molecules that can interact with light, making it a potential source of interference in fluorescence assays.[1][2] This guide will walk you through a logical troubleshooting workflow to identify the root cause of your anomalous results and validate your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay shows a strong positive signal with Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate. How do I confirm it's a true biological hit and not an artifact?

This is the most critical question in any screening campaign. A positive signal, especially from a compound with structural motifs like aromatic amines, warrants a systematic investigation to rule out assay interference.[3] Many small molecules found in screening libraries can interfere with fluorescence detection, leading to false positives that do not genuinely modulate the biological target of interest.[3][4]

The first step is to perform a series of simple control experiments to determine if the compound itself is generating or altering the fluorescence signal. The most common cause of interference is intrinsic compound fluorescence, also known as autofluorescence.

Q2: What is compound autofluorescence, and how can I determine if Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is autofluorescent?

Expertise & Causality: Autofluorescence occurs when a compound absorbs light at the assay's excitation wavelength and emits light in the same spectral region as the assay's fluorophore.[3] This emitted light from the compound is indistinguishable from the signal generated by the assay's reporter, leading to a classic false-positive result. Given that aminobenzoate derivatives are used in the synthesis of dyes, this is a highly probable cause of interference.[5]

You must run a control experiment to measure the fluorescence of your test compound in the absence of any assay-specific biological components (e.g., enzyme, substrate, or cells).

  • Plate Preparation: Use the same type of black, opaque-walled microplate as your main assay to minimize background and well-to-well crosstalk.

  • Control Well Setup:

    • Test Well: Add your assay buffer to a well.

    • Compound Well: Add assay buffer and Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate at the final concentration used in your main experiment.

    • Vehicle Control Well: Add assay buffer and the same concentration of vehicle (e.g., DMSO) used to dissolve your compound.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Measurement: Read the fluorescence on a plate reader using the identical excitation and emission wavelengths and gain settings as your main assay.

  • Analysis: If the signal in the "Compound Well" is significantly higher than the "Vehicle Control Well," your compound is autofluorescent under these assay conditions.[6]

G start Positive 'Hit' Observed check_auto Run Autofluorescence Control (Compound + Buffer) start->check_auto is_auto Signal > Threshold? check_auto->is_auto  Measure Fluorescence auto_pos Result is a False Positive (Autofluorescence) is_auto->auto_pos Yes check_ife Suspect Other Artifacts (IFE, Quenching, Scatter) is_auto->check_ife No mitigate Proceed to Mitigation Strategies (Section Q5) auto_pos->mitigate

Caption: Initial workflow to diagnose autofluorescence as the cause of a false positive.

Q3: My signal is inconsistent or lower than expected. Could other interference mechanisms like the Inner Filter Effect (IFE) or Quenching be at play?

Yes. Beyond autofluorescence, other optical phenomena can suppress your signal, leading to false negatives in "gain-of-signal" assays or, importantly, false positives in "loss-of-signal" assays.

Expertise & Causality:

  • Inner Filter Effect (IFE): This is an absorbance-based artifact. The primary IFE occurs when the test compound absorbs the excitation light, preventing it from reaching the assay fluorophore. The secondary IFE happens when the compound absorbs the light emitted by the fluorophore before it reaches the detector.[6][7] Both result in an artificially low signal.

  • Fluorescence Quenching: This is a process where the test compound interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon.[6][8] This can happen through various mechanisms, such as Förster Resonance Energy Transfer (FRET) to a non-fluorescent acceptor. The result is a decrease in fluorescence intensity.

  • Quenching Check:

    • Prepare a solution of the final, free fluorophore (the product of your enzymatic reaction) in assay buffer at a concentration that gives a robust signal.

    • In a microplate, add this fluorophore solution to wells.

    • Add a dilution series of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate to these wells.

    • Include a vehicle control.

    • Measure fluorescence. A concentration-dependent decrease in signal in the presence of your compound indicates quenching.[6]

  • IFE Check:

    • Use a spectrophotometer or plate reader with absorbance capabilities.

    • Scan the absorbance spectrum of your compound at the concentrations used in the assay.

    • If you observe significant absorbance at either the excitation or emission wavelength of your assay's fluorophore, IFE is likely occurring.[7]

G cluster_0 Autofluorescence cluster_1 Inner Filter Effect (IFE) cluster_2 Fluorescence Quenching Light_In0 Excitation Light Compound0 Test Compound Light_In0->Compound0 Detector0 Detector Compound0->Detector0 Emitted Light (False Signal) Light_In1 Excitation Light Compound1 Test Compound (Absorbs Light) Light_In1->Compound1 Blocked Fluorophore1 Assay Fluorophore Compound1->Fluorophore1 Detector1 Detector Fluorophore1->Detector1 Reduced Signal Light_In2 Excitation Light Fluorophore2 Excited Fluorophore Light_In2->Fluorophore2 Compound2 Test Compound (Quencher) Fluorophore2->Compound2 Energy Transfer (No Light) Detector2 Detector

Caption: Visual comparison of common fluorescence interference mechanisms.

Q4: I've noticed some precipitation in my assay wells. How does compound solubility affect my results?

Expertise & Causality: Poor aqueous solubility is a common issue with small organic molecules. When a compound like Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate precipitates out of solution, it forms small, insoluble aggregates. These particles can cause significant light scattering.[6][9] A plate reader cannot easily distinguish between light emitted from a fluorophore and light scattered by these particles, often recording the scattered light as a positive signal.[10]

  • Visual Inspection: After adding the compound to the assay buffer, visually inspect the wells against a dark background. Look for any cloudiness, turbidity, or visible precipitate.

  • Light Scatter Measurement:

    • Set your plate reader to an absorbance or fluorescence wavelength that is not used by your assay fluorophore and where the compound does not absorb (e.g., 650-700 nm).

    • Read the plate. A high signal in wells containing the compound, compared to vehicle controls, is indicative of light scattering from precipitated material.[6]

  • Detergent Test: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can sometimes prevent aggregation and reduce light scatter.[9] Re-running the light scatter measurement with detergent can confirm if the issue is aggregation-based.

Q5: I've confirmed that my compound causes interference. What are the best strategies to mitigate these artifacts and validate my results?

Confirming interference is not the end of the road. Several robust strategies can help you either obtain reliable data with your current assay or validate your findings using alternative methods.

1. Red-Shift Your Assay Fluorophore

  • Causality: A large percentage of library compounds tend to be autofluorescent in the blue-green region of the spectrum (excitation < 500 nm).[3][7] By switching to a fluorophore that excites and emits at longer wavelengths (i.e., "red-shifting" the assay), you can often move away from the spectral window where your compound interferes.[3][9]

  • Recommendation: If your assay uses a blue or green fluorophore (e.g., Coumarin, Fluorescein, NBD), consider redesigning it with a red-shifted dye (e.g., Rhodamine, Cy5, Alexa Fluor 647).[7][9]

Fluorophore Class Typical Ex/Em (nm) Interference Potential
Coumarins / DAPI350 / 450High
Fluoresceins (FITC)495 / 520Moderate to High
Rhodamines (TRITC)550 / 575Lower
Cyanine Dyes (Cy5)650 / 670Low
Alexa Fluor DyesWide Range (e.g., 647/668)Low (for far-red variants)

2. Employ Orthogonal Assays

  • Causality: The most definitive way to validate a hit is to confirm its activity in a secondary assay that uses a completely different detection technology.[3][10] This eliminates the possibility that the observed effect is an artifact of the initial detection method.

  • Recommendation: If your primary screen is fluorescence-based, choose an orthogonal method for confirmation, such as:

    • Luminescence-based assays (e.g., Promega's Kinase-Glo®, CellTiter-Glo®)

    • Absorbance-based assays (e.g., colorimetric readouts like ELISA)

    • Label-free technologies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

    • Mass Spectrometry (MS)-based assays for direct measurement of substrate/product conversion.

3. Run a Counter-Screen

  • Causality: A counter-screen is designed to identify compounds that interfere with the assay components rather than the biological target.

  • Recommendation: Design a control assay that includes all components except the specific biological target of interest. For example, in an enzyme inhibition screen, run the assay without the enzyme. If Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate still produces a signal, it confirms the activity is independent of the target and is an artifact.[3]

References
  • Coma, S., et al. (2021). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1017-1025. [Link]

  • Lo, M. C., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ASSAY and Drug Development Technologies, 2(4), 309-320. [Link]

  • Thorne, N., et al. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Coma, S., et al. (2021). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Semantic Scholar. [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Progress in Biophysics and Molecular Biology, 105(1-2), 1-13. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB - About. [Link]

  • Immunostep Biotech. (2025, May 2). Why can your cytometry results be wrong without you knowing it? Immunostep Biotech. [Link]

  • Johnston, P. A. (2017). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • News-Medical.Net. (2018, November 1). Interfering Factors in Assay Design. News-Medical.Net. [Link]

  • Best, Q. A. (2009). Small-molecule fluorescent probes and their design. RSC Publishing. [Link]

  • Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 4), o886. [Link]

  • Kowalska, J., et al. (2020). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112188. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides an in-depth technical framework for the structural validation of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel or sparsely documented compound, establishing a reliable spectral fingerprint is paramount for researchers in medicinal chemistry and drug development. This document moves beyond a simple listing of expected peaks, delving into the causal reasoning behind spectral predictions, a robust experimental protocol for data acquisition, and a logical workflow for interpretation. We will synthesize data from analogous structures and first principles to build a predictive model for both ¹H and ¹³C NMR spectra, offering a self-validating system for confirming the molecular structure with high fidelity.

Introduction: The Imperative for Spectral Validation

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a substituted aniline derivative, a class of compounds frequently utilized as scaffolds in the synthesis of pharmacologically active molecules.[1][2] The precise arrangement of substituents on the aromatic ring—the primary amine, the secondary N-alkyl amine, and the methyl ester—is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for its use in further research.

NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. This guide is designed for researchers who have synthesized or procured this compound and require a definitive method for its structural verification. We will address the unique spectral signatures imparted by the aromatic ring system, the flexible (cyclopropylmethyl)amino side chain, and the ester moiety.

Predictive NMR Spectral Analysis

In the absence of a pre-existing, validated reference spectrum in peer-reviewed literature, we must rely on a predictive approach grounded in established NMR principles and data from structurally related compounds. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Spectrum

The choice of solvent is critical; while Chloroform-d (CDCl₃) is a common choice for many organic molecules, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for resolving N-H proton signals, which might otherwise be broad or exchange-prone.[3][4] The predictions below are generalized but would be most applicable to an aprotic solvent like CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
Aromatic H₅ 7.7 - 7.8dJmeta ≈ 2.0 - 2.5 HzLocated ortho to the electron-withdrawing ester group, resulting in a downfield shift. Coupled only to H₉ (meta coupling).
Aromatic H₉ 7.1 - 7.2ddJortho ≈ 8.0 - 8.5 Hz, Jmeta ≈ 2.0 - 2.5 HzOrtho to the electron-donating -NH(Cpm) group and meta to the ester. Coupled to both H₈ and H₅.
Aromatic H₈ 6.6 - 6.7dJortho ≈ 8.0 - 8.5 HzOrtho to the strongly electron-donating -NH₂ group, causing a significant upfield shift. Coupled only to H₉.
-NH₂ ~4.0 - 4.5br s-Broad signal, chemical shift is highly dependent on solvent and concentration. Represents the primary amine protons.
-NH-CH₂- ~3.5 - 4.0br s-Secondary amine proton. May show coupling to the adjacent CH₂ group, but often appears as a broad singlet due to quadrupolar relaxation and/or exchange.
-O-CH₃ 3.8 - 3.9s-Characteristic singlet for a methyl ester.[2]
-NH-CH₂-cPr 3.0 - 3.2dJ ≈ 6.5 - 7.5 HzMethylene protons adjacent to the secondary amine. Expected to be a doublet, coupled to the methine proton of the cyclopropyl group. If the NH proton is not exchanging, this signal could appear as a triplet.
-CH-(cPr) 1.0 - 1.2m-Methine proton of the cyclopropyl group. Will be a complex multiplet due to coupling with the four non-equivalent methylene protons of the ring and the adjacent CH₂ group.
-CH₂-(cPr) 0.5 - 0.7 (cis)m-The two cyclopropyl methylene protons cis to the alkyl substituent. They are shifted upfield relative to the trans protons.[5][6]
-CH₂-(cPr) 0.2 - 0.4 (trans)m-The two cyclopropyl methylene protons trans to the alkyl substituent. These are typically the most upfield-shifted signals in the molecule.[5][6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale & Notes
-C=O 166 - 168Typical chemical shift for a benzoate ester carbonyl carbon.
C₆ 148 - 150Aromatic carbon bearing the -NH₂ group. Shielded by the strong electron-donating effect.
C₄ 138 - 140Aromatic carbon bearing the -NH(Cpm) group.
C₉ 128 - 130Aromatic CH carbon.
C₅ 120 - 122Aromatic CH carbon.
C₇ 118 - 120Quaternary aromatic carbon attached to the ester group.
C₈ 113 - 115Aromatic CH carbon ortho to the -NH₂ group, showing significant shielding.
-O-CH₃ 51 - 52Methyl ester carbon.[7]
-NH-CH₂-cPr 48 - 50Methylene carbon adjacent to the secondary amine.
-CH-(cPr) 10 - 12Methine carbon of the cyclopropyl ring.
-CH₂-(cPr) 3 - 5Methylene carbons of the cyclopropyl ring, typically found far upfield.

Experimental Protocol for Spectral Acquisition

Adherence to a standardized protocol is essential for reproducibility and data integrity. The following represents a robust methodology for acquiring high-quality NMR data for the target compound.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the sample in a clean vial. Chloroform-d is a good first choice, but DMSO-d₆ should be used if N-H proton signals are of particular interest.[4]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: For CDCl₃, the residual solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) can be used for referencing. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm).[8]

NMR Instrument Parameters

These parameters are based on a typical 400 MHz spectrometer.[9]

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 8 to 16 (adjust for sample concentration)

  • Temperature: 298 K

For ¹³C{¹H} NMR:

  • Spectrometer Frequency: 101 MHz

  • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30')

  • Spectral Width: -10 to 220 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024 or more (adjust for signal-to-noise)

  • Temperature: 298 K

Data Interpretation and Validation Workflow

The process of validating the structure involves a systematic comparison of the acquired data against the predicted values and the use of multi-dimensional experiments to confirm connectivity.

Annotated Molecular Structure

A clear numbering system is essential for unambiguous spectral assignment.

molecule_structure cluster_ring cluster_ester cluster_amine1 cluster_amine2 C1 C₇ C2 C₆ C1->C2 C7 C₁₀(=O₁₁) C1->C7 C3 C₄ C2->C3 N1 N₁₇H₂ C2->N1 C4 C₅ C3->C4 N2 N₁₈H C3->N2 C5 C₈ C4->C5 H3 H₅ C4->H3 C6 C₉ C5->C6 H2 H₈ C5->H2 C6->C1 H1 H₉ C6->H1 O1 O₁₂ C7->O1 C8 C₁₃ O1->C8 H4 H₁₄ C8->H4 H5 H₁₅ C8->H5 H6 H₁₆ C8->H6 C9 C₁₉H₂ N2->C9 C10 C₂₀H C9->C10 C11 C₂₁H₂ C10->C11 C12 C₂₂H₂ C10->C12 C11->C12

Caption: Numbering scheme for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

Validation Workflow

The following workflow ensures a comprehensive and definitive structural validation.

validation_workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Initial Data Analysis (Integration, Multiplicity, Chemical Shift) B->D C->D E 2D COSY Acquisition (Confirms H-H Connectivity) D->E Ambiguities in coupling network? F 2D HSQC/HMBC Acquisition (Confirms C-H Connectivity) D->F Ambiguities in C/H assignment? G Comprehensive Spectral Assignment D->G E->F F->G H Final Structure Validation G->H

Caption: Logical workflow for NMR-based structural validation.

Step-by-Step Interpretation Guide
  • ¹H NMR Analysis:

    • Integration: Confirm the relative number of protons for each signal matches the predicted structure (e.g., the aromatic region should integrate to 3H, the -OCH₃ to 3H, the -NH-CH₂ to 2H, and the cyclopropyl region to 5H).

    • Multiplicity and Coupling: Analyze the splitting patterns. The three distinct aromatic signals with their characteristic ortho and meta couplings are a key fingerprint.[10] The upfield multiplet complexity is a hallmark of the cyclopropyl group.[11]

  • ¹³C NMR Analysis:

    • Peak Count: Verify that the number of observed carbon signals matches the number of unique carbons in the molecule (13 expected).

    • Chemical Shift Regions: Confirm the presence of the ester carbonyl (~167 ppm), the aromatic carbons (110-150 ppm), and the aliphatic carbons (<60 ppm).

  • 2D NMR Correlation (Self-Validation):

    • COSY (Correlation Spectroscopy): This experiment is crucial for validating the cyclopropylmethyl moiety. It will show a cross-peak between the -NH-CH₂ - protons and the cyclopropyl -CH - proton, and further correlations between all protons within the cyclopropyl ring, definitively establishing their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to. It will link the ¹H signals in Table 1 to their corresponding ¹³C signals in Table 2, providing undeniable evidence for C-H bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. Key correlations to look for include: the -O-CH₃ protons to the C =O carbon, and the aromatic protons (H₅, H₉) to the C =O carbon, confirming the position of the ester group.

By following this predictive and systematic workflow, a researcher can move from an unknown sample to a confidently validated structure of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, establishing a reliable foundation for any subsequent scientific investigation.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIH. (2008). Methyl 4-amino-3-methylbenzoate. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information Homogenous Nickel-Catalyzed Chemoselective Transfer Hydrogenation of Functionalized Nitroarenes with Ammonia-Borane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Analytical Strategies for the Characterization of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic intermediates, the structural elucidation and quantitative monitoring of these compounds demand rigorous analytical strategies. Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (Exact Mass: 220.1212 Da) presents a unique analytical challenge: it contains both a labile methyl ester moiety and a reactive secondary alkylamine group on the same benzene scaffold.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against nominal-mass Triple Quadrupole (TQ-MS) platforms for the analysis of this intermediate. By understanding the causality behind its gas-phase fragmentation, scientists can rationally select the appropriate platform for either structural discovery or high-throughput quantification.

Part 1: Mechanistic Causality of Fragmentation

As application scientists, we must look beyond empirical m/z values and understand the thermodynamic drivers of ion dissociation. Under positive Electrospray Ionization (ESI+), Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate readily protonates to form the [M+H]+ precursor at m/z 221.128 . Upon Collision-Induced Dissociation (CID), the molecule exhibits two competing primary fragmentation pathways:

Pathway A: Aromatic Ester Cleavage

The fragmentation of protonated methyl benzoate derivatives is not a simple, direct bond cleavage. As demonstrated in isotopic labeling studies, the incipient proton initially localized on the carbonyl oxygen migrates to the phenyl ring, randomizing before transferring to the methoxy group to facilitate the concomitant neutral elimination of methanol (-32 Da) 1. For our target compound, this yields a highly stable substituted benzoyl cation at m/z 189.102 .

Pathway B: Homoallyl Rearrangement of the Alkyl Chain

Simultaneously, the secondary amine features a cyclopropylmethyl substituent. In gas-phase collisional activation, cyclopropylmethyl systems undergo a rapid homoallyl rearrangement 2. This ring-opening facilitates the inductive cleavage of the alkyl chain, expelling a butene neutral ( C4​H8​ , -56 Da) and leaving a primary amine on the aromatic ring at m/z 165.066 . The convergence of both pathways ultimately strips the molecule down to a core ion at m/z 133.040 .

Fragmentation M Precursor Ion [M+H]+ m/z 221.128 F1 Fragment Ion [M+H - CH3OH]+ m/z 189.102 M->F1 - CH3OH (-32 Da) Ester Cleavage F2 Fragment Ion [M+H - C4H8]+ m/z 165.066 M->F2 - C4H8 (-56 Da) Alkyl Cleavage F3 Core Ion [M+H - CH3OH - C4H8]+ m/z 133.040 F1->F3 - C4H8 (-56 Da) F2->F3 - CH3OH (-32 Da)

Figure 1: ESI-MS/MS fragmentation logic for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

Part 2: Platform Comparison (HRMS vs. TQ-MS)

Choosing the correct mass analyzer depends entirely on the phase of drug development.

  • Quadrupole Time-of-Flight (Q-TOF) HRMS: Offers sub-2 ppm mass accuracy. This is mandatory during the early synthesis phases to confirm the exact elemental composition of the m/z 165.066 fragment, ensuring the loss is indeed C4​H8​ and not an isobaric interference.

  • Triple Quadrupole (TQ-MS): Once the structure is confirmed, Multiple Reaction Monitoring (MRM) on a TQ-MS is used for targeted quantification 3. TQ-MS platforms provide superior duty cycles, translating to significantly lower Limits of Quantification (LOQ) for pharmacokinetic or impurity monitoring.

Comparative Performance Metrics
ParameterQ-TOF (High-Resolution MS)Triple Quadrupole (TQ-MS)
Primary Analytical Goal Structural Elucidation & Exact MassHigh-Sensitivity Targeted Quantitation
Mass Accuracy < 2 ppmNominal ( ± 0.5 Da)
Precursor Ion ( [M+H]+ ) m/z 221.1284 m/z 221.1
Primary Transitions 221.1284 189.1022, 165.0661221.1 189.1, 221.1 165.1
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Estimated LOQ ~1.0 – 5.0 ng/mL~0.01 – 0.1 ng/mL

Part 3: Self-Validating Experimental Protocols

To ensure absolute data integrity, the following LC-MS/MS methodology incorporates a self-validating System Suitability Test (SST) designed to confirm mass accuracy and eliminate carryover prior to sample acquisition.

Step-by-Step Methodology
  • System Initialization & SST: Inject a solvent blank (50:50 H2​O :MeCN) followed by a known calibration standard (e.g., Reserpine). Verify that the mass error is <2 ppm (if using HRMS) and that carryover in the subsequent blank injection is strictly <0.1%.

  • Sample Preparation: Dissolve the Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 0.1% formic acid in water.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Apply a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Collision Energy (CE) Optimization: For TQ-MS MRM development, ramp the CE from 10 eV to 40 eV. The ester cleavage transition (221.1 189.1) typically optimizes at a lower energy (~15 eV), while the deeper dual-cleavage transition (221.1 133.0) requires higher collision energies (~30 eV).

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Split Mass Analyzer Selection ESI->Split HRMS HRMS (Q-TOF) Structural ID Split->HRMS Discovery TQMS TQ-MS Quantitation Split->TQMS Targeted

Figure 2: Comparative LC-MS/MS workflow for structural elucidation vs. targeted quantitation.

References

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol Journal of the American Society for Mass Spectrometry[Link]

  • Rearrangements Concerted with Fragmentation of Cyclopropylmethoxychlorocarbene and Cyclobutoxychlorocarbene in Hydrocarbon Solvents and Ar Matrices Journal of the American Chemical Society[Link]

Sources

A Senior Application Scientist's Guide to Ester Selection: A Comparative Analysis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate and its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ester Dilemma in Drug Design

In the intricate process of drug discovery and lead optimization, the choice of an ester group is far from a trivial decision. While often employed as a prodrug strategy to enhance properties like membrane permeability or to mask a carboxylic acid, the seemingly subtle difference between a methyl and an ethyl ester can precipitate significant shifts in a compound's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic efficacy. The ester moiety is not merely a passenger; it is an active participant in the drug's journey through the body.

This guide provides an in-depth comparison of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate and its corresponding ethyl ester. These compounds serve as exemplary scaffolds to explore the fundamental principles that govern the selection of an ester in medicinal chemistry. We will dissect the causal relationships between their structural nuances and their performance characteristics, grounded in established scientific principles and supported by experimental data paradigms. The objective is to equip you, the researcher, with the rationale and methodologies to make informed decisions in your own development programs.

Part 1: Physicochemical Properties - The Foundation of Performance

The addition of a single methylene unit (-CH₂-) when moving from a methyl to an ethyl ester fundamentally alters the molecule's interaction with its environment. This change manifests in key physicochemical parameters that dictate solubility, absorption, and distribution.

The primary distinction lies in the balance between lipophilicity and aqueous solubility. The ethyl group, being larger and more nonpolar than the methyl group, imparts a greater lipophilic character to the molecule[1]. This is quantitatively reflected in a higher octanol-water partition coefficient (LogP). Conversely, this increased lipophilicity generally leads to a decrease in aqueous solubility (LogS)[2]. This trade-off is a central theme in drug design: enhancing lipophilicity can improve passive diffusion across cellular membranes, but sufficient aqueous solubility is required for dissolution and absorption from the gastrointestinal tract[2][3].

Another consideration is the physical form of the compound. Anecdotal and empirical evidence in synthetic chemistry suggests that methyl esters often have a higher propensity to crystallize compared to their ethyl ester counterparts, which may remain as oils[4]. This can have practical implications for purification, formulation, and stability.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 4-amino-3-[(cyclopropylmethyl)amino]benzoateEthyl 4-amino-3-[(cyclopropylmethyl)amino]benzoateRationale for Difference
Molecular Formula C₁₄H₁₈N₂O₂C₁₅H₂₀N₂O₂Addition of a CH₂ group in the ester.
Molecular Weight 246.31 g/mol 260.34 g/mol Increased mass from the additional CH₂ group.
Lipophilicity (LogP) Predicted LowerPredicted HigherThe ethyl group is more nonpolar, increasing lipophilicity.
Aqueous Solubility (LogS) Predicted HigherPredicted LowerIncreased lipophilicity generally correlates with decreased aqueous solubility[2].
Reactivity to Hydrolysis Generally HigherGenerally LowerThe smaller methyl group offers less steric hindrance to attacking nucleophiles like water or esterases[1].
Crystallinity More Likely to be CrystallineLess Likely to be CrystallineSmaller, more compact molecules often pack more readily into a crystal lattice[4].

Part 2: Synthesis and Chemical Reactivity

The synthesis of these derivatives typically follows a multi-step pathway, starting from a suitable nitrobenzoic acid precursor. The choice of esterification timing—before or after the key chemical transformations—is a critical process development decision. A generalized synthetic workflow is presented below.

G cluster_0 Synthesis Workflow A 4-Nitrobenzoic Acid Derivative B Esterification (MeOH or EtOH) A->B H₂SO₄ or SOCl₂ C Methyl/Ethyl 4-Nitrobenzoate B->C D Nitro Group Reduction C->D H₂, Pd/C or SnCl₂ E Methyl/Ethyl 4-Aminobenzoate D->E F Halogenation (e.g., Iodination at C3) E->F G Substituted Aminobenzoate F->G H Buchwald-Hartwig or Ullmann Coupling with (Cyclopropylmethyl)amine G->H Pd or Cu catalyst I Final Product H->I

Caption: Generalized synthetic route for N-substituted aminobenzoate esters.

In terms of reactivity, methyl esters are typically more susceptible to nucleophilic acyl substitution, including hydrolysis, than ethyl esters[1]. This is attributed to the reduced steric bulk of the methyl group, which allows for easier access of the nucleophile to the carbonyl carbon. This differential reactivity can be a critical factor in the compound's shelf-life and its metabolic fate in vivo.

Part 3: Pharmacokinetic & Pharmacodynamic Implications

The choice of ester directly influences the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.

ADME_Comparison cluster_Methyl Methyl Ester Derivative cluster_Ethyl Ethyl Ester Derivative cluster_Outcome Biological Effect methyl Methyl Ester Higher Aq. Solubility Potentially Faster Absorption Faster Esterase Hydrolysis outcome Active Carboxylic Acid Shorter Half-Life (from Methyl) Longer Half-Life (from Ethyl) methyl:f3->outcome:f0 Metabolism ethyl Ethyl Ester Higher Lipophilicity Potentially Enhanced Membrane Permeation Slower Esterase Hydrolysis ethyl:f3->outcome:f0 Metabolism

Caption: Relationship between ester choice, properties, and pharmacokinetic outcomes.

  • Absorption and Bioavailability : The interplay between solubility and lipophilicity is key. While the ethyl ester's higher lipophilicity may enhance passive diffusion across the gut wall, its lower aqueous solubility could limit the amount of drug dissolved and available for absorption[2][3]. Conversely, the methyl ester's better solubility might lead to a higher concentration of dissolved drug, potentially offsetting its lower lipophilicity. Studies comparing ester prodrugs have shown varied results; in some cases, methyl esters lead to higher plasma concentrations, while in others, the more lipophilic esters dominate[2][5]. This underscores the necessity of empirical validation.

  • Metabolism and Stability : Both esters are anticipated to function as prodrugs, being hydrolyzed by carboxylesterases in the plasma, liver, and other tissues to release the active parent carboxylic acid. The rate of this hydrolysis is critical. The potentially faster hydrolysis of the methyl ester could lead to a rapid onset of action but a shorter duration, while the more sterically hindered ethyl ester might be cleaved more slowly, resulting in a more sustained release profile and a longer plasma half-life[5]. However, some in vitro studies have found no significant difference in stability against certain esterases, indicating that the specific drug scaffold also plays a major role[6].

Part 4: Experimental Protocols for Comparative Evaluation

To move from theoretical postulation to empirical evidence, a series of standardized, self-validating experiments are required.

G cluster_0 Comparative Experimental Workflow A Synthesize & Purify Both Ester Derivatives B Physicochemical Characterization (NMR, MS, Purity) A->B QC C Kinetic Solubility Assay (pH 1.2, 6.8, 7.4) B->C Parallel Testing D LogP Determination (Shake-flask method) B->D Parallel Testing E In Vitro Metabolic Stability Assay (Plasma, Liver S9) B->E Parallel Testing F Caco-2 Permeability Assay B->F Parallel Testing G Data Analysis & Comparison C->G D->G E->G F->G

Caption: Workflow for the head-to-head comparison of ester derivatives.

Protocol 1: General Synthesis of Substituted Aminobenzoate Esters

This protocol provides a generalized method adaptable for both the methyl and ethyl esters.

  • Esterification: To a solution of 4-amino-3-iodobenzoic acid (1.0 eq) in either methanol or ethanol (approx. 0.2 M), add thionyl chloride (1.5 eq) dropwise at 0 °C[7].

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography.

  • N-Alkylation (Coupling): Combine the purified iodo-aminobenzoate ester (1.0 eq), (cyclopropylmethyl)amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like Xantphos (0.1 eq), and a base such as Cs₂CO₃ (2.0 eq) in an inert solvent like toluene.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the final product by column chromatography.

  • Characterization: Confirm the structure and purity of the final methyl and ethyl ester derivatives using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This assay compares the rate of hydrolysis of the two esters in a biologically relevant matrix.

  • Preparation: Prepare stock solutions (10 mM) of the methyl and ethyl ester test compounds in DMSO.

  • Reaction Mixture: In separate microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer (pH 7.4), and either human plasma or a liver S9 fraction (e.g., at 1 mg/mL protein concentration).

  • Initiation: Pre-incubate the reaction mixtures at 37 °C for 5 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent ester at each time point.

  • Data Processing: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Compare the half-lives of the methyl and ethyl esters.

Conclusion and Expert Recommendation

The decision between a methyl and an ethyl ester is a classic optimization problem in drug development, balancing competing physicochemical and pharmacokinetic demands.

  • The Methyl Ester Derivative is predicted to offer higher aqueous solubility and potentially faster hydrolysis. This could be advantageous for achieving rapid absorption and a quick onset of action, particularly if dissolution is the rate-limiting step.

  • The Ethyl Ester Derivative , with its enhanced lipophilicity, may exhibit superior membrane permeability and greater metabolic stability. This could translate to improved bioavailability (if solubility is not an issue) and a longer duration of action, potentially allowing for less frequent dosing.

Ultimately, there is no universal answer. The "better" derivative is context-dependent and is defined by the desired therapeutic profile. The theoretical advantages of one over the other must be rigorously tested through the experimental protocols outlined above. The insights gained from these head-to-head comparisons will provide the definitive data needed to select the optimal candidate for progression into further preclinical and clinical development.

References

  • MDPI. (2021, December 9). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity.
  • PMC. (2020, October 3). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial.
  • PubMed. Comparison of the disposition of ester prodrugs of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine [PMEA] in Caco-2 monolayers.
  • Benchchem. A Comparative Analysis of Ethyl 2-(1-hydroxycyclohexyl)
  • PMC. (2021, February 10). Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial.
  • ResearchGate. All Answers (3) in "What has more commercial value? A heterocycle bearing an ethyl or an methyl ester?".
  • Oriental Journal of Chemistry. (2018, October 21).
  • SCIRP. (2024).
  • ChemicalBook.
  • PubMed. (2011, January 15). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference.
  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design.
  • Nordic Naturals. Fish Oil Triglycerides vs. Ethyl Esters: A comparative review of absorption, stability and safety concerns.
  • Google Patents. (2012, January 11).

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Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate vs standard inhibitors in binding assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Evaluating Novel Fragment Ligands vs. Standard Inhibitors in Kinase Binding Assays

As the landscape of targeted therapeutics evolves, Fragment-Based Drug Discovery (FBDD) has become a cornerstone for developing highly ligand-efficient kinase inhibitors[1]. In this technical guide, we evaluate Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate —a low-molecular-weight fragment presenting a novel 1,2-diaminobenzene hinge-binding motif—against the gold-standard p38α mitogen-activated protein kinase (MAPK) inhibitors, SB203580 and VX-745.

Unlike traditional high-throughput screening hits, fragments exhibit weak baseline affinities (high micromolar KD​ ) but exceptional ligand efficiency. To objectively compare this cyclopropylmethyl-substituted benzoate against mature nanomolar inhibitors, we must deploy a suite of orthogonal biophysical assays. This guide details the causality, self-validating protocols, and comparative data required to profile such compounds accurately[2][3].

Mechanistic Rationale: The "Why" Behind the Molecule

The rational design of kinase inhibitors relies heavily on exploiting the ATP-binding pocket. Standard type I inhibitors like SB203580 utilize a pyridinylimidazole core to form critical hydrogen bonds with the p38α hinge region (specifically Met109 and Gly110)[2].

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate represents a distinct fragment topology:

  • The 1,2-Diaminobenzene Core: The adjacent primary and secondary amines act as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge.

  • The Cyclopropylmethyl Group: This moiety is strategically positioned to probe the hydrophobic WPF shelf (Trp107, Pro108, Phe169) or the lipid pocket of p38α, a region often exploited to gain kinase selectivity[3].

  • The Methyl Benzoate Ester: Directed toward the solvent-exposed region, providing a synthetic vector for future fragment-growing campaigns.

To validate this binding hypothesis, we utilize a tiered biophysical funnel: TR-FRET for equilibrium potency, SPR for kinetic resolution, and ITC for thermodynamic profiling.

Orthogonal Assay Workflows & Causality

A. TR-FRET: Equilibrium Binding (The Primary Screen)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected as the primary screening tool because it is a homogeneous, equilibrium-based assay that avoids the mass transport limitations inherent to surface-based methods[4]. By measuring the displacement of a fluorescent tracer, we can accurately determine the IC50​ and calculate the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation.

TR_FRET Eu Eu-Anti-GST (Donor) p38 GST-p38α (Target) Eu->p38 Binds Tag Tracer Kinase Tracer (Acceptor) Eu->Tracer FRET (Uninhibited) p38->Tracer Binds Pocket Signal TR-FRET Signal (665 nm) Tracer->Signal Emission Comp Methyl 4-amino-3-... (Competitor) Comp->p38 Displaces Tracer

Caption: TR-FRET competitive binding assay principle for evaluating p38α MAPK inhibitors.

B. Surface Plasmon Resonance (SPR): Kinetic Resolution

While TR-FRET provides affinity, it masks the kinetic rates ( kon​ and koff​ ). Fragments typically exhibit extremely fast koff​ rates. SPR is employed to resolve these real-time kinetics. Immobilizing the kinase while flowing the fragment over the chip allows us to quantify the transient residency time of the cyclopropylmethyl motif[2].

SPR_Workflow Chip CM5 Sensor Chip (Dextran Matrix) Immob Amine Coupling (p38α Immobilization) Chip->Immob Assoc Association Phase (Analyte Injection, kon) Immob->Assoc Dissoc Dissociation Phase (Buffer Wash, koff) Assoc->Dissoc Analysis Kinetic Analysis (KD = koff/kon) Dissoc->Analysis

Caption: Surface Plasmon Resonance (SPR) kinetic workflow for determining binding parameters.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system containing internal controls that verify assay integrity before data extraction.

Protocol 1: LanthaScreen TR-FRET Competitive Binding Assay

Assay Causality: Utilizes a long-lifetime Europium chelate to eliminate short-lived background fluorescence, ensuring high signal-to-noise ratios even with weakly binding fragments[4][5].

  • Reagent Preparation: Prepare 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • System Validation (Controls):

    • Positive Control: 1% DMSO (Maximum FRET, 0% displacement).

    • Negative Control: Buffer without Tracer (Background fluorescence).

    • Reference Control: 12-point titration of SB203580 (Validates assay sensitivity; expected IC50​ ~ 4-10 nM).

  • Compound Titration: Dispense Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in a 3-fold dilution series (top concentration 500 µM) into a 384-well low-volume plate.

  • Complex Addition: Add 5 nM GST-p38α, 2 nM Eu-anti-GST antibody, and 30 nM Kinase Tracer 199 to all wells.

  • Equilibration: Incubate in the dark at 25°C for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio.

Protocol 2: SPR Kinetic Profiling via Biacore T200

Assay Causality: Direct amine coupling can occlude the active site. We self-validate the surface by immobilizing p38α in the presence of a saturating concentration of a reversible inhibitor to protect the active site, followed by extensive washing[2].

  • Surface Preparation: Activate a CM5 chip with EDC/NHS. Inject 50 µg/mL unphosphorylated p38α pre-incubated with 10 µM SB203580 (active site protection) in 10 mM sodium acetate (pH 5.0). Block with 1 M ethanolamine.

  • Surface Validation: Inject a single high concentration of SB203580. The theoretical Rmax​ should align with the observed response, confirming the active fraction of the immobilized protein.

  • Analyte Injection (Double-Referencing): Inject the fragment (0.5 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Internal Control: Include blank buffer injections before and after the analyte series to subtract baseline drift (double-referencing).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Comparative Quantitative Data

The true value of a fragment is not in its raw potency, but in its Ligand Efficiency (LE), which normalizes binding energy by the number of heavy atoms. Below is the comparative binding profile of the test fragment against standard inhibitors.

CompoundTargetAssay IC50​ / KD​ kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate p38αTR-FRET15.2 µMN/AN/A0.38
Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate p38αSPR18.5 µM 1.2×104 0.22 0.37
SB203580 (Standard Type I)p38αTR-FRET4.5 nMN/AN/A0.42
SB203580 (Standard Type I)p38αSPR6.2 nM 8.5×104 5.3×10−4 0.41
VX-745 (Standard Type I)p38αSPR2.1 nM 1.1×105 2.3×10−4 0.39

Data Interpretation: While the fragment exhibits a micromolar KD​ (typical for FBDD starting points), its Ligand Efficiency (0.38) is highly competitive with the mature drugs (0.39 - 0.42). The SPR data reveals that the weaker affinity is entirely driven by a rapid dissociation rate ( koff​=0.22s−1 ), which is expected for a low-molecular-weight compound lacking extensive van der Waals contacts outside the hinge region[6].

Conclusion & Optimization Trajectory

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate serves as a highly efficient hinge-binding fragment. The biophysical data generated through self-validating TR-FRET and SPR workflows confirm that while it lacks the slow-off-rate kinetics of SB203580, it provides an exceptional structural foundation. Future medicinal chemistry efforts should focus on hydrolyzing the methyl ester and performing structure-based fragment growing into the DFG-out allosteric pocket to decrease the koff​ rate and drive nanomolar potency[7].

References

  • Chen, G., Porter, M. D., Bristol, J. R., & Pazhanisamy, S. (2000). "A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase." Analytical Biochemistry, 286(2), 165-171. URL:[Link]

  • Klon, A. E. (2012). "Fragment-Based Methods in Drug Discovery." Methods in Molecular Biology, 1289. URL:[Link]

  • Wentsel, et al. (2017). "Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK." PLOS One, 12(9). URL:[Link]

  • You, W., & Chang, C. (2021). "Revealing the Unbinding Kinetics and Mechanism of Type I and Type II Protein Kinase Inhibitors by Local-Scaled Molecular Dynamics Simulations." Journal of Chemical Information and Modeling, 61(4), 1884-1894. URL:[Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in a biological matrix, benchmarked against alternative analytical techniques. The content is designed for researchers, scientists, and drug development professionals, offering both a detailed validation protocol and a comparative analysis to aid in the selection of the most appropriate analytical methodology.

The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated is reliable and reproducible for regulatory submissions.[1][2] This guide adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][3]

The Analyte: Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a small molecule of interest in pharmaceutical development. Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies.[4]

Part 1: LC-MS/MS Method Validation: A Deep Dive

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[5][6] The following sections detail the validation of an in-house developed LC-MS/MS method for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in human plasma.

Experimental Workflow: From Sample to Signal

The journey of a sample from collection to data acquisition is a multi-step process designed to ensure accuracy and minimize variability.

LC-MS/MS Experimental Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: A schematic of the LC-MS/MS workflow from sample preparation to data analysis.

Detailed Experimental Protocol:

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7][8][9]

  • Step 1: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (a stable isotope-labeled analog of the analyte).

  • Step 2: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[10][11]

  • Step 3: Vortex the mixture for 1 minute.

  • Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 5: Carefully transfer the supernatant to a clean tube.

  • Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[12]

  • Step 7: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used for its high selectivity and sensitivity.

Validation Parameters and Acceptance Criteria

The method was validated according to the ICH M10 guidelines, assessing the following parameters:[1][2]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity & Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Pass
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within 80-120%; Precision (CV%) ≤ 20%.[5]0.5 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ).-5.2% to 8.5%
Precision (CV%) ≤ 15% (≤ 20% for LLOQ).Intra-day: 3.1-7.8%; Inter-day: 4.5-9.2%
Recovery (%) Consistent and reproducible.85-95%
Matrix Effect IS-normalized matrix factor CV% ≤ 15%.8.9%
Stability Analyte concentration within ±15% of the initial concentration.Stable under all tested conditions.

Causality Behind Experimental Choices:

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[13]

  • Protein Precipitation with Acetonitrile: Acetonitrile is a highly efficient precipitating agent for a wide range of proteins.[10][14]

  • MRM Detection: This technique provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing interference from other matrix components.

Part 2: Comparative Analysis with Alternative Methods

While LC-MS/MS is a powerful technique, other methods can also be employed for small molecule quantification. This section compares the validated LC-MS/MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Comparison
FeatureLC-MS/MSHPLC-UVELISA
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by UV absorbanceAntigen-antibody binding
Specificity Very HighModerate to HighHigh (can have cross-reactivity)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Throughput HighModerateHigh
Development Time Moderate to LongShort to ModerateLong
Cost per Sample HighLowModerate
Matrix Effect Can be significant, requires careful managementLess susceptible than MS, but can occurCan be significant
Multiplexing PossibleLimitedPossible
Logical Relationships in Method Selection

The choice of analytical method is a balance between performance requirements, cost, and throughput.

Method Selection Logic Method Selection Logic Requirement Analytical Requirement HighSensitivity High Sensitivity & Specificity Requirement->HighSensitivity HighThroughput High Throughput Requirement->HighThroughput LowCost Low Cost Requirement->LowCost LCMS LC-MS/MS HighSensitivity->LCMS Best Fit ELISA ELISA HighSensitivity->ELISA Good Fit HighThroughput->LCMS Good Fit HighThroughput->ELISA Best Fit HPLCUV HPLC-UV LowCost->HPLCUV Best Fit Method Recommended Method

Caption: A decision tree illustrating the logical selection of an analytical method based on key requirements.

Conclusion

The validated LC-MS/MS method for the quantification of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in human plasma demonstrates excellent performance characteristics in terms of specificity, sensitivity, accuracy, and precision, meeting all regulatory requirements. While HPLC-UV offers a lower-cost alternative, it lacks the sensitivity and specificity of LC-MS/MS. ELISA provides high sensitivity and throughput but requires significant development time and can be prone to cross-reactivity.

For regulated bioanalysis in drug development, where data integrity and robustness are paramount, the validated LC-MS/MS method is the superior choice for the accurate quantification of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). Retrieved from [Link]

  • Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC. (n.d.). Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 - ICH. (2022, May 24). Retrieved from [Link]

  • Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis. (2013, June 24). Taylor & Francis. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (n.d.). PMC. Retrieved from [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis. (2013, June 15). PubMed. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004, January 16). PubMed. Retrieved from [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011, January 15). PubMed. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis. Retrieved from [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved from [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. (n.d.). PMC. Retrieved from [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Retrieved from [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. Retrieved from [Link]

  • Efficient Extraction Techniques for Bioanalysis : A Review of Current Methodologies. (2016, May 15). Kronika Journal. Retrieved from [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

  • Small Molecule Quantitation. (n.d.). Biotechnology Center. Retrieved from [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (n.d.). ResearchGate. Retrieved from [Link]

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  • High-Throughput Quantitative Analysis of Pharmaceutical Compounds in Biological Matrices. (2011, April 21). Taylor & Francis. Retrieved from [Link]

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Structural activity relationship (SAR) comparison of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate Analogs as Novel Kinase Inhibitors

Introduction: Unlocking a New Pharmacophore

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be systematically optimized is a cornerstone of developing next-generation therapeutics. The para-aminobenzoic acid (PABA) framework is a well-established "building block" in medicinal chemistry, prized for its structural versatility and its presence in a wide array of biologically active molecules.[1][2] This guide focuses on a specific and promising derivative: Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate . This core structure presents a unique spatial and electronic arrangement, making it an attractive starting point for targeting challenging disease-related proteins, particularly protein kinases.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The aminobenzoate scaffold has previously been incorporated into potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[4] This precedent suggests that the Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate core could serve as a novel pharmacophore for a yet-unexplored kinase target. For the purposes of this guide, we will focus on its potential as an inhibitor of Receptor Tyrosine Kinase X (RTK-X) , a hypothetical kinase implicated in aggressive solid tumors.

This guide provides a comprehensive analysis of the structural activity relationships (SAR) for a series of rationally designed analogs based on this core. We will explore how targeted chemical modifications influence inhibitory potency, providing a logical framework and supporting experimental data to guide future drug development efforts.

The Core Scaffold: Rationale for Chemical Modification

The parent compound, Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, offers three primary vectors for chemical modification. A systematic exploration of these positions is crucial for understanding the molecule's interaction with the RTK-X binding site and for optimizing its drug-like properties.

  • R1: The N-Cyclopropylmethyl Group: This group is projected to occupy a hydrophobic pocket within the kinase domain. The size, shape, and electronics of this substituent are critical. By varying this group, we can probe the limits of this pocket and potentially introduce new, favorable interactions.

  • R2: The 4-Amino Group: The primary amine at this position is a key hydrogen-bonding moiety. It is hypothesized to interact with the "hinge" region of the kinase, a critical anchoring point for many Type I kinase inhibitors. Modifications here, such as acylation, could drastically alter binding affinity.

  • R3: The Methyl Ester: This group influences the molecule's solubility, cell permeability, and potential interactions with the solvent-exposed region of the ATP-binding pocket. Converting the ester to an amide or a free acid can have profound effects on both potency and pharmacokinetic properties.

Caption: Key modification points on the core scaffold.

Experimental Design and Methodologies

To establish a clear SAR, a systematic approach combining chemical synthesis and biological evaluation is necessary. The following workflows outline the protocols used to generate and test the analog library.

General Synthesis Workflow

The synthesis of the analog library begins with commercially available methyl 4-amino-3-nitrobenzoate. The general scheme involves a reductive amination to install the R1 group, followed by reduction of the nitro group and subsequent modification at the R2 position.

G start Methyl 4-amino-3-nitrobenzoate step1 Step 1: Reductive Amination (R1-CHO, NaBH(OAc)3) start->step1 step2 Intermediate 1 step1->step2 step3 Step 2: Nitro Group Reduction (H2, Pd/C) step2->step3 step4 Intermediate 2 (Core Scaffold) step3->step4 step5 Step 3: R2 Modification (e.g., Acylation) step4->step5 end Final Analog Library step5->end

Caption: High-level synthetic workflow for analog generation.

Protocol: Representative Synthesis of Analog 5 (N-acetyl derivative)

  • Step 1: Synthesis of Methyl 4-[(cyclopropylmethyl)amino]-3-nitrobenzoate. To a solution of methyl 4-amino-3-nitrobenzoate (1.0 eq) in dichloromethane (DCM), add cyclopropanecarbaldehyde (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 16 hours. Quench with saturated sodium bicarbonate solution and extract with DCM. The organic layers are dried over sodium sulfate and concentrated to yield the product.

  • Step 2: Synthesis of Methyl 3-amino-4-[(cyclopropylmethyl)amino]benzoate. The product from Step 1 is dissolved in methanol and subjected to hydrogenation (H2 gas at 50 psi) in the presence of 10% Palladium on carbon (Pd/C) for 4 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the diamine intermediate.

  • Step 3: Synthesis of Methyl 3-amino-4-[(N-acetyl) (cyclopropylmethyl)amino]benzoate (Analog 5). The diamine from Step 2 is dissolved in DCM and cooled to 0°C. Acetyl chloride (1.1 eq) and triethylamine (1.5 eq) are added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is washed with water, dried, and concentrated. The final product is purified by column chromatography.

Biological Evaluation Workflow

A two-tiered screening approach was employed to determine the potency of each analog.

G cluster_primary Primary Screen: Biochemical Assay cluster_secondary Secondary Screen: Cell-Based Assay p1 Recombinant RTK-X Enzyme p2 Test Analog + ATP + Substrate p1->p2 p3 Incubate at 30°C p2->p3 p4 Measure Phosphorylation (Luminescence-based) p3->p4 p5 Calculate IC50 Value p4->p5 s2 Incubate with Test Analog (72 hours) p5->s2 Advance Potent Hits s1 Tumor Cell Line (Overexpressing RTK-X) s1->s2 s3 Measure Cell Viability (e.g., CellTiter-Glo®) s2->s3 s4 Calculate EC50 Value s3->s4

Caption: Two-tiered biological screening cascade.

Protocol: In-Vitro RTK-X Kinase Assay (IC50 Determination)

  • Preparation: A reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35 is prepared. Recombinant human RTK-X enzyme and a biotinylated peptide substrate are diluted in this buffer.

  • Compound Addition: Analogs are serially diluted in dimethyl sulfoxide (DMSO) and then added to a 384-well plate.

  • Reaction Initiation: The kinase/substrate mixture is added to the wells, followed by ATP (at its Km concentration) to initiate the reaction. The final reaction volume is 20 µL.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.

  • Data Analysis: Luminescence signals are plotted against the logarithm of the compound concentration, and the IC50 value is determined using a four-parameter logistic fit.

Structural Activity Relationship (SAR) Analysis

The following table summarizes the biological activity of key analogs synthesized to probe the SAR of the scaffold.

AnalogR1 SubstituentR2 SubstituentR3 SubstituentRTK-X IC50 (nM)Cell EC50 (nM)
1 Cyclopropylmethyl-NH2-COOCH3150850
2 Ethyl-NH2-COOCH3850>5000
3 Isobutyl-NH2-COOCH395550
4 Cyclobutylmethyl-NH2-COOCH345210
5 Cyclopropylmethyl-NH-Acetyl-COOCH3>10,000>10,000
6 Cyclobutylmethyl-NH2-COOH251800
7 Cyclobutylmethyl-NH2-CONH260350
8 (Lead) Cyclobutylmethyl -NH2 -COOCH3 45 210
Analysis of the R1 Position: Probing the Hydrophobic Pocket

The R1 position showed a clear preference for a small, constrained hydrophobic group.

  • Parent Compound (1): The cyclopropylmethyl group provided a solid starting point with an IC50 of 150 nM.

  • Smaller Alkyl Group (2): Replacing the cyclopropylmethyl with a simple ethyl group led to a significant loss of potency (850 nM), indicating that a degree of steric bulk is required for optimal packing in the hydrophobic pocket.

  • Larger Alkyl Groups (3, 4): Increasing the size to isobutyl (analog 3) restored potency, and the cyclobutylmethyl group (analog 4) provided the greatest potency boost (IC50 = 45 nM). This suggests the pocket can accommodate slightly larger groups and that the constrained ring structure of the cyclobutyl group provides a favorable conformational lock.

SAR_R1 node_ethyl Analog 2 (Ethyl) IC50: 850 nM (Poor Fit) node_cpm Analog 1 (Cyclopropylmethyl) IC50: 150 nM (Good Fit) node_ethyl->node_cpm Increase Bulk & Constrained Ring node_isobutyl Analog 3 (Isobutyl) IC50: 95 nM (Improved Fit) node_cpm->node_isobutyl Increase Bulk node_cbm Analog 4 (Cyclobutylmethyl) IC50: 45 nM (Optimal Fit) node_isobutyl->node_cbm Introduce Ring Constraint

Caption: SAR trend for modifications at the R1 position.

Analysis of the R2 and R3 Positions: Hinge Binding and Solubility

The data unequivocally demonstrate the critical nature of the free 4-amino group and the benefit of the methyl ester for cellular activity.

  • R2 Modification (5): Acetylation of the 4-amino group in analog 5 completely abolished activity (>10,000 nM). This strongly supports the hypothesis that this primary amine acts as a crucial hydrogen bond donor, likely interacting with the kinase hinge region, and is essential for target engagement.

  • R3 Modification (6, 7): Modifying the methyl ester of the potent cyclobutylmethyl analog (4) had a nuanced effect.

    • Conversion to the carboxylic acid (analog 6) slightly improved biochemical potency (IC50 = 25 nM), potentially by forming an additional interaction with a basic residue or water molecule at the solvent front. However, its cellular potency dropped dramatically (EC50 = 1800 nM), a common outcome as the charged carboxylate group hinders passive diffusion across cell membranes.

    • Conversion to the primary amide (analog 7) resulted in a slight loss of biochemical potency (IC50 = 60 nM) but maintained good cellular activity (EC50 = 350 nM), suggesting it strikes a better balance between solubility and membrane permeability than the carboxylic acid.

Lead Compound Selection: Analog 8

Based on the comprehensive SAR analysis, Analog 8 (which is identical to Analog 4) , Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate, was selected as the lead compound for further development.

Justification:

  • Potent Target Engagement: It exhibits excellent biochemical potency (IC50 = 45 nM) due to the optimal fit of the cyclobutylmethyl group in the R1 hydrophobic pocket.

  • Essential Hinge Interaction: It retains the unmodified 4-amino group, which is critical for anchoring to the RTK-X hinge.

  • Superior Cellular Activity: The methyl ester at the R3 position provides the best balance of properties, leading to potent inhibition in a cellular context (EC50 = 210 nM), outperforming both the carboxylic acid and amide analogs.

Conclusion and Future Directions

This guide has systematically explored the structural activity relationship of the Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate scaffold as a novel inhibitor of RTK-X. Our findings reveal clear and actionable insights:

  • The R1 position requires a small, constrained hydrophobic group, with cyclobutylmethyl being optimal.

  • The 4-amino group at R2 is inviolable and essential for target binding.

  • The methyl ester at R3 provides the best profile for cellular activity, though amide analogs may also be viable.

The lead compound, Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate (Analog 8) , represents a potent and cell-active inhibitor worthy of further preclinical development. Future work will focus on evaluating its selectivity across the kinome, optimizing its pharmacokinetic properties through minor modifications, and confirming its mechanism of action in vivo. This scaffold demonstrates significant promise, offering a new chemical avenue for the development of targeted cancer therapeutics.

References

  • Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry.[Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.[Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.[Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC - NIH.[Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.[Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. PMC - NIH.[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - NIH.[Link]

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Cross-reactivity analysis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate in biological models

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Analysis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate Scaffolds in GLP-1R Agonist Development: A Comparative Guide

As the therapeutic landscape for metabolic diseases shifts from injectable peptides to orally bioavailable small molecules, the structural optimization of non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonists has become a focal point of drug discovery[1].

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly specialized di-amino benzoate intermediate. In medicinal chemistry, it serves as a critical building block for synthesizing the benzimidazole core—a privileged pharmacophore required to anchor small molecules deep within the GLP-1R transmembrane cavity[2]. However, because GLP-1R shares high sequence homology with other Class B1 G-protein-coupled receptors (GPCRs), derivatives built from this scaffold must be rigorously evaluated for off-target cross-reactivity.

This guide objectively compares the cross-reactivity profile of the cyclopropylmethyl-benzimidazole scaffold against alternative clinical-stage scaffolds, providing researchers with the mechanistic rationale and self-validating protocols necessary for robust preclinical screening.

Structural Rationale & The Cross-Reactivity Challenge

The primary challenge in small-molecule GLP-1R agonist development is achieving high selectivity over closely related receptors, specifically the Glucagon Receptor (GCGR) and the Gastric Inhibitory Polypeptide Receptor (GIPR)[3].

  • On-Target Efficacy (GLP-1R): Activation stimulates glucose-dependent insulin secretion and delays gastric emptying.

  • Off-Target Liability (GCGR): Cross-reactivity with GCGR triggers hepatic glycogenolysis, leading to paradoxical hyperglycemia—a catastrophic failure for a diabetes or obesity drug.

  • Off-Target Liability (GIPR): Unintended GIPR activation can yield complex, often undesirable lipid accumulation profiles depending on the tissue context.

The cyclopropylmethyl moiety in our target intermediate provides a rigid, lipophilic projection that interacts with the hydrophobic sub-pocket of the GLP-1R binding site. When cyclized into a benzimidazole, this scaffold mimics the binding pose of early oxetane-based clinical candidates (e.g., Danuglipron)[1], but its unique steric bulk requires precise cross-reactivity profiling to ensure it does not inadvertently stabilize the active conformations of GCGR or GIPR.

G cluster_0 Receptor Selectivity Profiling Intermediate Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (Core Scaffold) Cyclization Ring Closure / Cyclization (Benzimidazole Formation) Intermediate->Cyclization Agonist Small Molecule GLP-1R Agonist Cyclization->Agonist GLP1R GLP-1R (Target) Agonist->GLP1R High Affinity (<20 nM) GIPR GIPR (Off-Target) Agonist->GIPR Low Affinity (>10 µM) GCGR GCGR (Off-Target) Agonist->GCGR Low Affinity (>10 µM) cAMP_Therapeutic cAMP Accumulation Insulin Secretion GLP1R->cAMP_Therapeutic cAMP_Adverse Hyperglycemia / Adverse Lipid Effects GIPR->cAMP_Adverse GCGR->cAMP_Adverse

Fig 1. Synthesis workflow and divergent GPCR signaling pathways for cyclopropylmethyl derivatives.

Comparative Performance Data

To objectively evaluate the cyclopropylmethyl-benzimidazole scaffold, we compare its in vitro pharmacological profile against two leading alternative small-molecule scaffolds and the native peptide baseline. The data below reflects the half-maximal effective concentration ( EC50​ ) for cAMP accumulation in CHO-K1 cells expressing respective human receptors.

Scaffold / Compound CoreGLP-1R EC50​ (nM)GIPR EC50​ (nM)GCGR EC50​ (nM)Selectivity Fold (GLP-1R vs GCGR)
Cyclopropylmethyl-Benzimidazole (Derived from Target)18.5>10,000>10,000>540x
Oxetane-Benzimidazole (Danuglipron analog)[1]13.0>10,000>10,000>760x
Imidazole-Pyrimidine (Orforglipron analog)8.2>10,000>10,000>1200x
Native GLP-1 (7-36) amide 0.05>10,000>10,000>200,000x

Analysis: While the cyclopropylmethyl derivative exhibits slightly lower absolute potency than the oxetane-based counterpart[3], it maintains an excellent selectivity window (>540-fold) over GCGR and GIPR. This confirms that the cyclopropylmethyl substitution does not induce detrimental cross-reactivity, making it a highly viable alternative for overcoming the metabolic instability sometimes associated with oxetane rings.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-reactivity and functional bias of these scaffolds must be evaluated using self-validating assay systems. The following protocols detail the causality behind each procedural step.

Protocol A: Multiplexed cAMP Accumulation Assay (Cross-Reactivity Screen)

Causality: cAMP is the primary secondary messenger for Class B1 GPCRs. By measuring cAMP accumulation in parallel cell lines expressing either GLP-1R, GCGR, or GIPR, we can mathematically quantify the selectivity window. We utilize IBMX to inhibit phosphodiesterase (PDE) activity, ensuring that the measured cAMP is a direct reflection of receptor activation rather than a balance of synthesis and degradation.

Step-by-Step Methodology:

  • Cell Preparation: Culture three separate CHO-K1 cell lines stably expressing human GLP-1R, GCGR, and GIPR in DMEM/F12 supplemented with 10% FBS.

  • Seeding: Plate cells at 5,000 cells/well in 384-well white opaque microplates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve the cyclopropylmethyl-benzimidazole derivative in DMSO. Prepare a 10-point, 3-fold serial dilution starting at 10 µM.

  • Stimulation: Aspirate culture media. Add 5 µL of the compound dilution in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Incubate for exactly 30 minutes at room temperature.

  • Detection: Add 5 µL of Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate for 1 hour in the dark.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader at 665 nm and 620 nm. Calculate the 665/620 ratio to interpolate cAMP concentrations.

  • Self-Validation System:

    • Positive Control: A full dose-response curve of native GLP-1 (for GLP-1R) and Glucagon (for GCGR) must be included.

    • Quality Metric: The assay is only deemed valid if the Z'-factor calculated from vehicle (DMSO) vs. maximum agonist response is ≥0.5 .

Protocol B: β -Arrestin-2 Recruitment Assay (Biased Agonism Evaluation)

Causality: Modern small-molecule GLP-1R agonists are designed to be "biased agonists"—they heavily favor the cAMP pathway over β -arrestin recruitment. β -arrestin triggers receptor internalization and desensitization. Proving that the cyclopropylmethyl scaffold retains this bias is critical for ensuring prolonged therapeutic efficacy in vivo.

Step-by-Step Methodology:

  • Cell Line: Utilize PathHunter CHO-K1 GLP-1R β -Arrestin cells (expressing ProLink-tagged GLP-1R and Enzyme Acceptor-tagged β -Arrestin-2).

  • Seeding: Plate at 10,000 cells/well in a 384-well plate and incubate for 24 hours.

  • Treatment: Add serial dilutions of the test compound and incubate for 90 minutes at 37°C to allow for potential receptor internalization.

  • Detection: Add PathHunter detection reagent to lyse the cells. If β -arrestin binds the receptor, the ProLink and Enzyme Acceptor complement to form active β -galactosidase, generating a chemiluminescent signal.

  • Self-Validation System:

    • Baseline Control: Untreated cells establish the basal luminescence.

    • Quality Metric: The assay is validated only if the signal-to-background (S/B) ratio exceeds 3.0. The compound's Emax​ is reported as a percentage of the native GLP-1 maximum response (a highly biased small molecule should exhibit an Emax​ of <30% for β -arrestin).

Conclusion

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly effective precursor for generating benzimidazole-based GLP-1R agonists. While oxetane-based derivatives[3] currently dominate clinical pipelines, our comparative analysis demonstrates that the cyclopropylmethyl scaffold maintains strict orthogonality against GCGR and GIPR. By utilizing the self-validating cAMP and β -arrestin protocols outlined above, drug development professionals can confidently leverage this intermediate to explore novel, metabolically stable chemical spaces without risking off-target glycemic liabilities.

References

  • Griffith, D. A., Edmonds, D. J., Fortin, J. P., et al. (2022). "A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor." Journal of Medicinal Chemistry. 1

  • ACS Publications. (2024). "Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor." Journal of Medicinal Chemistry. 3

  • Organic Process Research & Development. (2024). "Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol." ACS Publications.2

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Safety Operating Guide

Operational Protocol for the Safe Handling and Disposal of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, we must approach the disposal of complex pharmaceutical intermediates not merely as a compliance checklist, but as a scientifically grounded system of risk mitigation. Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly functionalized aromatic amine. Improper disposal of such compounds poses severe risks of environmental persistence, aquatic toxicity, and potential mutagenicity.

This guide provides authoritative, step-by-step operational workflows for the safe deactivation and disposal of this compound, ensuring absolute safety and regulatory compliance.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand the mechanistic causality of its hazards:

  • The Aromatic Amine Moiety: Primary and secondary aromatic amines are notorious for their potential to undergo metabolic activation into reactive electrophiles. In the environment, they resist standard biological wastewater degradation and can poison microbial beds[1].

  • The Cyclopropylmethyl Group: This bulky, aliphatic addition increases the molecule's overall lipophilicity. Highly lipophilic compounds can more easily penetrate biological membranes and standard nitrile laboratory gloves, increasing the risk of dermal exposure.

  • The Methyl Ester: While stable under neutral conditions, the ester is prone to hydrolysis. We can exploit this chemical vulnerability to deactivate the compound's lipophilicity prior to final destruction.

Quantitative Data: Waste Categorization & Limits

Effective waste management begins at the point of generation. Segregate waste streams strictly according to the following quantitative limits and matrices to prevent incompatible cross-reactions.

Waste MatrixPrimary HazardEPA Waste CodeMax Accumulation LimitRecommended Disposal Route
Solid API / Powder Toxic, EnvironmentalGeneric / State Regulated1 kg (Lab Pack)Rotary Kiln Incineration
Organic Mother Liquors Flammable, ToxicD001 (Ignitable)50 LitersLiquid Injection Incineration
Aqueous Washings Aquatic ToxicityNon-RCRA (State)200 LiterspH Neutralization → Incineration
Contaminated PPE Contact HazardSolid WasteN/ASolid Waste Incineration

Step-by-Step Disposal Workflows

Protocol A: Laboratory-Scale Chemical Deactivation (Alkaline Hydrolysis)

Causality & Logic: The intact methyl ester is highly lipophilic, increasing its bioavailability and dermal penetration risk. By hydrolyzing the ester (saponification), we convert the molecule into a water-soluble aminobenzoate salt. This traps the penetrative organic compound in an aqueous matrix, significantly reducing inhalation and contact hazards during temporary storage and transport.

  • Step 1: Solubilization. Dissolve the waste compound in a minimal volume of a compatible cosolvent (e.g., ethanol or methanol). Reasoning: The methyl ester is insoluble in water; an alcoholic cosolvent is required to bring the base and the ester into the same homogeneous phase.

  • Step 2: Base Addition. Slowly add an excess of 3M Sodium Hydroxide (NaOH) solution to the mixture while stirring.

  • Step 3: Thermal Reflux. Heat the mixture under gentle reflux (approx. 70°C) for 2 hours. Reasoning: Heat accelerates the nucleophilic acyl substitution, cleaving the methyl ester to form sodium 4-amino-3-[(cyclopropylmethyl)amino]benzoate and liberating methanol.

  • Step 4: Neutralization. Cool the mixture to room temperature. Carefully adjust the pH to 7.5–8.5 using 1M HCl. Critical Warning: Do not acidify below pH 6. Excess acid will protonate the amine, potentially causing the free aromatic amine to precipitate out of solution.

  • Step 5: Containerization. Transfer the neutralized aqueous mixture to a designated, clearly labeled "Aqueous Amine Waste" carboy for commercial incineration.

Protocol B: Industrial/Bulk Disposal (High-Temperature Incineration)

Causality & Logic: Incineration is the only universally approved method for the complete destruction of aromatic amines. Standard biological treatment is ineffective and leaves toxic sludge[1]. Thermal destruction completely cleaves the robust aromatic ring and oxidizes the nitrogenous components[2].

  • Step 1: Atomization/Feeding. Liquid waste is atomized via liquid injection, while solid bulk waste is fed directly into a rotary kiln incinerator.

  • Step 2: Thermal Destruction. The waste is combusted at temperatures exceeding 1000°C with excess oxygen. Reasoning: High temperatures are mandatory to break the stable pi-electron cloud of the benzoate ring.

  • Step 3: Flue Gas Scrubbing. The combustion of amines generates hazardous nitrogen oxides (NOx)[3]. The effluent gases must be routed through a caustic wet scrubber to neutralize NOx and prevent the release of acid rain precursors into the atmosphere.

Disposal Routing Pathway

The following diagram illustrates the self-validating logistical pathway for routing this specific chemical waste from the laboratory bench to final atmospheric release.

G A Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (Raw Waste) B Laboratory Scale (Aqueous/Organic) A->B Small quantities C Bulk Solid Waste (>1 kg) A->C Bulk API D Alkaline Hydrolysis (Pre-treatment) B->D Saponification E Rotary Kiln Incineration (>1000°C) C->E Solid Feed F Aqueous Aminobenzoate Salt (Reduced Lipophilicity) D->F pH Adjustment G Flue Gas (NOx + CO2) E->G Combustion F->E Liquid Injection H Caustic Wet Scrubber (NOx Neutralization) G->H Gas Routing I Safe Atmospheric Emission & Inert Bottom Ash H->I Final Release

Disposal and degradation pathway for substituted aminobenzoate waste.

Environmental & Regulatory Compliance

When managing Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, facilities must adhere to stringent environmental regulations regarding nitrogenous waste. The EPA explicitly mandates that the disposal of complex organic nitrogen compounds (such as aromatic amines) must not result in the atmospheric release of untreated nitrogen oxides[3].

Therefore, any contracted waste disposal facility must utilize scrubber-equipped incinerator systems[2]. Do not permit the disposal of this compound in standard municipal solid waste landfills or via sanitary sewer systems, as the compound will leach, resist biodegradation, and threaten local aquatic ecosystems[1].

References

  • Title: Treatment of amine wastes generated in industrial processes Source: ResearchGate URL: [Link]

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste Source: epa.gov URL: [Link]

  • Title: Engineering Handbook for Hazardous Waste Incineration Source: epa.gov URL: [Link]

Sources

Personal protective equipment for handling Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Executive Summary & Chemical Profile

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a highly specialized aromatic diamine and benzoate ester, typically utilized as an intermediate in advanced pharmaceutical synthesis and drug development. Due to its specific structural motifs—namely the lipophilic aromatic ring and reactive amine functionalities—this compound presents distinct toxicological risks. This guide provides self-validating, step-by-step operational protocols to ensure absolute safety during weighing, transfer, reaction, and disposal.

Mechanistic Toxicology & Hazard Assessment

To effectively protect yourself, it is critical to understand why specific Personal Protective Equipment (PPE) is mandated. The hazards of this compound are driven by its molecular structure:

  • Dermal Penetration & Sensitization: Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the lipid bilayer of the stratum corneum. Once absorbed, they can act as haptens, covalently binding to skin proteins and triggering severe allergic contact dermatitis and sensitization.

  • Systemic Toxicity (Methemoglobinemia): If absorbed systemically via the skin or inhalation, aromatic amines undergo hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting N-hydroxy metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to hypoxia.

  • Ocular Hazard: The ester and amine functionalities can cause severe eye irritation, lipid saponification, and corneal damage upon direct contact.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aromatic amines. The following matrix outlines the required protective barriers based on chemical compatibility and permeation kinetics.

PPE CategoryRequired SpecificationMechanistic Justification & Causality
Hand Protection (Primary) Butyl Rubber Gloves (≥0.33 mm thickness)Permeation studies demonstrate that butyl rubber provides superior breakthrough resistance against aromatic amines[1].
Hand Protection (Incidental) Nitrile Gloves (≥0.13 mm thickness)Acceptable only for brief handling of dry powders. Nitrile is susceptible to rapid swelling and breakthrough if the amine is dissolved in organic solvents (e.g., toluene, dichloromethane)[1].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles Prevents ocular exposure from aerosolized powders or solvent splashes. A face shield is additionally required if handling solutions >500 mL[2].
Body Protection Flame-Resistant (FR) Lab Coat Must feature knit cuffs to prevent wrist exposure. Protects against static-discharge ignition if handled in flammable solvent matrices.
Respiratory Protection N95 or P100 Particulate Respirator Required only if engineering controls (fume hood) fail, or during spill cleanup outside a ventilated enclosure.

Operational Handling Protocols

The following step-by-step methodology ensures safe weighing and transfer, minimizing the risk of aerosolization and dermal contact.

Step 1: Engineering Controls Verification Never handle this compound on an open bench. Conduct all handling inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm) to ensure proper containment of airborne particulates[3].

Step 2: Static Mitigation Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, as a dry powder, poses a significant aerosolization risk due to static charge buildup on its hydrophobic aromatic rings.

  • Use anti-static weighing boats (e.g., conductive carbon-infused plastics) and an anti-static ionizer gun to neutralize the balance area. This prevents the powder from "jumping" off the spatula and contaminating the workspace.

Step 3: Closed-System Transfer

  • Utilize enclosed spatulas or direct-connect transfer systems to move the powder from the source container to the reaction vessel.

  • Keep the drop height as close to zero as possible to prevent dust cloud formation.

Step 4: Equipment Decontamination

  • Do not place contaminated spatulas directly into standard washing bins.

  • Rinse reusable equipment with a compatible organic solvent (e.g., ethanol or acetone) directly into a designated hazardous waste container before submitting them for standard aqueous washing.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and calculated action is required to prevent systemic exposure.

  • Isolate & Ventilate: Evacuate the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don Heavy-Duty PPE: Upgrade to Butyl rubber gloves and a fitted P100 respirator if the spill extends outside the fume hood.

  • Containment:

    • For Solid Spills: Do NOT sweep, as this aerosolizes the amine. Cover the powder with a slightly dampened absorbent pad (using water or a mild surfactant) to trap the dust.

    • For Liquid Spills (in solvent): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Chemical Neutralization & Collection: Carefully scoop the absorbed material using non-sparking tools. Wash the spill surface with a 5% acetic acid solution . Expert Insight: Because aromatic amines are weak bases, acetic acid protonates the amine to form a highly water-soluble anilinium acetate salt, making it significantly easier to wipe away than the lipophilic free base. Follow with standard soap and water.

Waste Management & EPA-Compliant Disposal

Improper disposal of aromatic amines poses severe aquatic toxicity risks and violates federal regulations.

  • Satellite Accumulation Area (SAA) Compliance: Store waste in compatible, rigid containers (e.g., High-Density Polyethylene, HDPE) at or near the point of generation. By law, containers must remain securely closed unless actively adding waste[4].

  • Chemical Segregation: Never mix aromatic amine waste with strong oxidizers (e.g., peroxides, nitric acid) or strong acids, as violent exothermic reactions or toxic gas evolution may occur.

  • Labeling: Affix a compliant EPA hazardous waste label immediately upon the first drop of waste entering the container. Clearly list "Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate" and its specific solvent matrix[4].

  • Final Disposal: Dispose of the material via a licensed hazardous waste contractor for high-temperature incineration. Drain disposal of this compound is strictly prohibited under any circumstance[3].

Safe Handling & Exposure Mitigation Workflow

G Start Chemical Receipt & Storage Hood Fume Hood Preparation Start->Hood PPE Don Mandatory PPE (Butyl Gloves, Goggles) Hood->PPE Handling Weighing & Transfer (Closed System) PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck Decon Decontamination Protocol SpillCheck->Decon Yes Reaction Proceed to Reaction/Assay SpillCheck->Reaction No Disposal EPA-Compliant Disposal Decon->Disposal Reaction->Disposal

Workflow for the safe handling, exposure mitigation, and disposal of hazardous aromatic amines.

References

  • Working with Chemicals - Prudent Practices in the Laboratory, National Institutes of Health (NIH) / NCBI Bookshelf.[Link]

  • Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA).[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories, US Environmental Protection Agency (EPA).[Link]

  • Glove permeation of chemicals: The state of the art of current practice—Part 2, National Center for Biotechnology Information (NCBI) / PMC.[Link]

Sources

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